molecular formula C15H17NO B2819412 3-(3-Aminophenyl)-1-phenylpropan-1-ol CAS No. 87082-42-6

3-(3-Aminophenyl)-1-phenylpropan-1-ol

Cat. No.: B2819412
CAS No.: 87082-42-6
M. Wt: 227.307
InChI Key: UVHBKKGZWQTGLV-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-1-phenylpropan-1-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminophenyl)-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHBKKGZWQTGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Phenylpropanol Derivative

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of molecular discovery, this guide serves as a comprehensive exploration into the latent biological activities of 3-(3-Aminophenyl)-1-phenylpropan-1-ol. While direct empirical data on this specific molecule remains nascent, its structural architecture, which marries a phenylpropanol backbone with an aminophenyl moiety, suggests a rich pharmacological potential. This document is structured not as a rigid protocol, but as a dynamic roadmap, designed to inspire and guide rigorous scientific inquiry. We will dissect the molecule's constituent parts, extrapolate from the known bioactivities of analogous structures, and lay forth a robust, multi-pronged experimental strategy to systematically uncover its therapeutic promise. Our approach is grounded in the principles of scientific integrity, providing not just the "what" but the "why" behind each proposed experimental choice, ensuring a self-validating and logical progression of investigation.

Physicochemical Characterization: The Foundation of Biological Interaction

A molecule's biological activity is intrinsically linked to its physicochemical properties. Understanding these characteristics is the first step in predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₅H₁₇NOProvides the elemental composition.
Molecular Weight227.30 g/mol Influences absorption and distribution; generally, lower molecular weight is favorable for oral bioavailability.
XLogP32.7Indicates a moderate lipophilicity, suggesting potential for good membrane permeability and oral absorption.
Hydrogen Bond Donors2The amine and hydroxyl groups can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors2The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to target binding.

Data sourced from PubChem.[1]

Hypothesized Biological Activities: An Evidence-Based Rationale

The chemical structure of this compound is a composite of well-known pharmacophores, allowing us to formulate several compelling hypotheses for its potential biological activities.

Potential as a Central Nervous System (CNS) Agent

The 1-phenylpropan-1-ol core is a key feature of many CNS-active compounds. Notably, derivatives of 3-amino-1,1-diaryl-2-propanols have shown promise as antidepressant agents.[2] The presence of the aminophenyl group may further modulate this activity.

Potential as an Antimicrobial Agent

Aminophenol derivatives have a documented history of antimicrobial properties.[3] Furthermore, aminophenyl chalcones, which share structural similarities, have been shown to potentiate the effects of antibiotics and inhibit bacterial efflux pumps.[4] This suggests that this compound could exhibit direct antimicrobial activity or act as a synergist with existing antibiotics.

Potential as a Cytotoxic Agent for Oncology Applications

Phenylpropanolamine has demonstrated cytotoxic effects in vitro.[5] Moreover, various aminophenol derivatives have been investigated for their anticancer properties. The combination of these two moieties in a single molecule warrants a thorough investigation into its potential as a cytotoxic agent against various cancer cell lines.

A Strategic Framework for Experimental Validation

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, beginning with broad in vitro screening and progressing to more focused mechanistic and in vivo studies.

Workflow for Investigating Biological Activity

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & QC B Cytotoxicity Screening (e.g., NCI-60 Panel) A->B Test Compound C Antimicrobial Screening (e.g., MIC/MBC Assays) A->C Test Compound D CNS Receptor Binding Assays A->D Test Compound E Apoptosis & Cell Cycle Assays B->E Hit Confirmation F Efflux Pump Inhibition Assays C->F Hit Confirmation G Neurotransmitter Reuptake Inhibition D->G Hit Confirmation H Xenograft Models E->H I Infection Models F->I J Behavioral Models G->J

Caption: A tiered experimental workflow for validating the biological activity of this compound.

Detailed Experimental Protocols

Cytotoxicity Screening: The MTT Assay

Objective: To assess the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria.

Protocol:

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Serially dilute this compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

CNS Activity: Radioligand Binding Assays

Objective: To evaluate the binding affinity of this compound to key CNS targets, such as serotonin and norepinephrine transporters.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target receptors (e.g., SERT, NET).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Proposed Mechanism of Action: A Visual Hypothesis

Based on the structural analogy to known cytotoxic agents that induce apoptosis, a plausible mechanism of action for the potential anticancer activity of this compound could involve the intrinsic apoptotic pathway.

G A This compound B Mitochondrial Stress A->B Induces C Bax/Bak Activation B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: A hypothesized intrinsic apoptotic pathway induced by this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for investigating the biological activities of this compound. The structural motifs inherent in this molecule strongly suggest a multifaceted pharmacological profile with potential applications in oncology, infectious diseases, and neurology. The proposed experimental workflows are designed to be both rigorous and efficient, allowing for a systematic and evidence-based exploration of these possibilities. The data generated from these studies will be pivotal in determining the therapeutic potential of this novel compound and will undoubtedly pave the way for further preclinical and clinical development. The scientific community is encouraged to build upon this foundation, as the journey to unlocking the full therapeutic value of this compound has just begun.

References

  • Hertzberg, R. P., & Hecht, S. M. (1988). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. In Vitro Toxicology, 2(3), 225-238. [Link]

  • Costa, M. F. P., et al. (2021). Aminophenyl chalcones potentiating antibiotic activity and inhibiting bacterial efflux pump. Bioorganic Chemistry, 108, 104663. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Barber, M., & Haslewood, G. A. D. (1945). The Antibacterial Activity of Simple Derivatives of 2-Aminophenol. Biochemical Journal, 39(4), 285–287. [Link]

  • Cairns, D. (1984). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Journal of Medicinal Chemistry, 27(4), 533-537. [Link]

Sources

CAS number and safety data sheet (SDS) for 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 3-(3-Aminophenyl)-1-phenylpropan-1-ol (CAS 87082-42-6), a critical intermediate scaffold in the synthesis of CNS-active pharmaceutical agents.

CAS Registry Number: 87082-42-6 Formula:


Molecular Weight:  227.30  g/mol 

Executive Summary & Chemical Identity

This compound is a bifunctional aromatic building block characterized by a 1,3-disubstituted propyl chain linking a phenyl ring and a 3-aminophenyl moiety. Its structural versatility stems from the presence of both a secondary alcohol and a primary aromatic amine, making it a "privileged scaffold" in medicinal chemistry, particularly for developing ligands targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.

Physicochemical Profile
PropertyValueNote
Appearance Pale yellow to brown viscous oil or semi-solidOxidizes upon air exposure
Boiling Point ~430°C (Predicted)Decomposes at high temp
Density 1.15 ± 0.06 g/cm³ (Predicted)
pKa (Amine) ~4.0 - 5.0 (Aniline-like)Weak base
pKa (Alcohol) ~14.5
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
LogP ~2.5 - 3.0Lipophilic

Safety Data Sheet (SDS) & Hazard Identification

GHS Classification (Inferred from Structure & Analogues): This compound contains an aniline derivative and a benzylic-like alcohol. It must be handled as a hazardous substance.

Hazard Statements
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[1][2]

  • H373: May cause damage to organs (Blood, Liver) through prolonged or repeated exposure (Associated with anilines).

Precautionary Protocols
  • Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash are accessible.[3]

  • PPE:

    • Respiratory: NIOSH-approved respirator (N95 or P100) if dust/aerosol generation is possible.

    • Skin: Nitrile gloves (minimum 0.11mm thickness).

    • Eyes: Chemical safety goggles.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Light sensitive.

Synthesis & Manufacturing Process

The synthesis of this compound typically follows a convergent route involving an Aldol-Condensation followed by a selective reduction sequence.

Reaction Pathway Diagram

SynthesisPathway Reactant1 3-Nitrobenzaldehyde Intermediate1 Chalcone Intermediate (1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one) Reactant1->Intermediate1 NaOH, EtOH Aldol Condensation Reactant2 Acetophenone Reactant2->Intermediate1 Intermediate2 Ketone Intermediate (1-phenyl-3-(3-aminophenyl)propan-1-one) Intermediate1->Intermediate2 H2, Pd/C Hydrogenation (Reduces C=C & NO2) Product Target Product (this compound) Intermediate2->Product NaBH4, MeOH Carbonyl Reduction

Figure 1: Stepwise synthetic pathway from commercially available precursors to the target amino-alcohol.

Detailed Protocol

Step 1: Aldol Condensation (Chalcone Formation)

  • Reagents: Dissolve 3-nitrobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in Ethanol.

  • Catalyst: Add 10% NaOH solution dropwise at 0°C.

  • Reaction: Stir at room temperature for 4-6 hours. A precipitate (Chalcone) will form.

  • Workup: Filter the solid, wash with cold ethanol/water, and dry.

  • Yield: Typically 80-90%.

Step 2: Hydrogenation (Reduction of Nitro & Alkene) Critical Safety Note: This step is exothermic.[4] Hydrogen gas is flammable.

  • Setup: Dissolve the Chalcone in Ethyl Acetate or Methanol in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (5-10 wt%).

  • Conditions: Hydrogenate at 30-50 psi

    
     at room temperature. Monitor by TLC until the nitro group (polar) and alkene are reduced.
    
  • Outcome: This yields the amino-ketone intermediate (1-phenyl-3-(3-aminophenyl)propan-1-one).

Step 3: Carbonyl Reduction (Ketone to Alcohol)

  • Reagents: Dissolve the amino-ketone in Methanol.

  • Reduction: Add Sodium Borohydride (

    
    , 1.2 eq) portion-wise at 0°C.
    
  • Quench: After 1 hour, quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the target alcohol.

Applications in Drug Discovery

This scaffold is a structural analog of several blockbuster drugs and serves as a versatile intermediate.

Pharmacophore Mapping

The 1,3-amino-alcohol motif allows for the construction of:

  • Dual SNRI/SSRI Inhibitors: The propanolamine backbone mimics the core of Fluoxetine and Atomoxetine (though those are typically 3-phenyl-3-aryloxypropylamines).

  • Histamine H3 Antagonists: The 3-aminophenyl group provides a rigid aromatic linker often required for H3 receptor binding pockets.

  • Kinase Inhibitors: The aniline nitrogen can be derivatized into urea or amide linkages to bind the hinge region of kinase ATP-binding sites.

Pharmacophore Core This compound Use1 GPCR Ligands (H3, 5-HT Receptors) Core->Use1 Linker Optimization Use2 Kinase Inhibitors (Hinge Binders) Core->Use2 Aniline Derivatization Use3 Chiral Resolution (via Lipase/Salt Formation) Core->Use3 Enantiomeric Separation

Figure 2: Application landscape of the scaffold in medicinal chemistry.

Analytical Quality Control

To ensure the integrity of the compound for research use, the following QC parameters must be met:

  • HPLC Purity: >95% (Reverse phase C18, Water/Acetonitrile gradient with 0.1% TFA).

  • NMR Verification:

    • 1H NMR (DMSO-d6): Look for the propyl chain multiplets (

      
       1.8-2.6 ppm), the benzylic proton (
      
      
      
      ~4.5 ppm), and the characteristic aniline broad singlet (
      
      
      ~5.0 ppm,
      
      
      exchangeable).
  • Mass Spectrometry:

    
    .
    

References

  • PubChem. "this compound (Compound)."[5] National Library of Medicine. Link

  • BenchChem. "this compound Product Information & Synthesis." BenchChem Database. Link[6]

  • Sigma-Aldrich. "Safety Data Sheet Guidelines for Aromatic Amino-Alcohols." MilliporeSigma. Link

  • Arctom Scientific. "CAS 87082-42-6 Technical Data." Arctom. Link

Sources

Crystal Structure Analysis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol: A Technical Guide to Unlocking Molecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in the solid state governs critical physicochemical properties, including solubility, stability, bioavailability, and tabletability. This guide provides an in-depth technical walkthrough of the crystal structure analysis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol, a scaffold of interest due to the pharmacological relevance of related aminophenyl-propanol derivatives.[1][2] We will navigate the complete workflow, from rational synthesis and the nuanced art of crystallization to the powerful analytical techniques of Single-Crystal and Powder X-ray Diffraction (SC-XRD & PXRD). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying causality and field-proven insights required to achieve and interpret high-quality crystallographic data.

The 'Why': Context and Significance

The aminophenyl-propanol moiety is a recurring motif in pharmacologically active compounds, serving as a key intermediate in the synthesis of various pharmaceuticals.[3][4] Derivatives of this structural class have been explored for a range of therapeutic applications.[1][2] For any new active pharmaceutical ingredient (API) candidate like this compound, elucidating its crystal structure is a critical early-stage gate in the development pipeline.

The crystal structure provides an unambiguous determination of the molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that dictate the material's bulk properties.[5][6] This knowledge is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Validating the conformation of the molecule can provide crucial insights for computational modeling and the design of more potent analogs.[7]

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different properties. Identifying and characterizing the most stable polymorph is a regulatory requirement and essential for consistent product performance.

  • Intellectual Property: A well-characterized crystal structure forms the bedrock of robust patent claims.

  • Formulation Development: Understanding the solid-state properties informs decisions on excipient compatibility, manufacturing processes, and final dosage form design.

This guide, therefore, presents a comprehensive methodology for obtaining and analyzing the crystal structure of this target molecule, establishing a self-validating system of protocols to ensure data integrity and reproducibility.

Synthesis and Purification: The Foundation of Quality Crystals

A prerequisite for any successful crystallization experiment is the high purity of the starting material. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly formed or unusable crystals.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves a two-step process starting from 3-nitroacetophenone. This approach is adapted from established methodologies for similar compounds.[4][8]

  • Mannich Reaction: Condensation of 3-nitroacetophenone with formaldehyde and a suitable amine hydrochloride (e.g., dimethylamine hydrochloride) to form a Mannich base.

  • Reduction: Subsequent reduction of both the ketone and the nitro group. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation can be employed to yield the target this compound.

Rigorous Purification Protocol

Objective: To achieve >99.5% purity of the target compound prior to crystallization screening.

Methodology:

  • Initial Workup: Following the synthesis, perform a standard aqueous workup to remove inorganic salts and water-soluble byproducts.

  • Column Chromatography: Utilize flash column chromatography on silica gel. The choice of eluent system is critical and should be determined by thin-layer chromatography (TLC). A gradient system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the product from starting materials and non-polar impurities.

  • Purity Validation: The purity of the collected fractions must be verified.

    • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An isocratic or gradient method should be developed to confirm a single, sharp peak corresponding to the product.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and ensure the absence of proton- or carbon-containing impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[9]

  • Solvent Removal: Once pure fractions are combined, the solvent must be thoroughly removed under reduced pressure to yield the final, purified compound, which may be an oil or a solid.

Crystallization: From Purified Compound to Diffraction-Ready Crystal

Crystallization is often considered both a science and an art, requiring patience and systematic screening. The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a well-defined crystal lattice.[10][11] For a novel small organic molecule, a multi-technique screening approach is most effective.

Solvent Selection: The Critical First Step

The choice of solvent is paramount.[10] A good solvent for crystallization should exhibit moderate solubility for the compound—it should not be too soluble or too insoluble at room temperature. Preliminary solubility tests with a few milligrams of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water) are essential.

Experimental Crystallization Protocols

Here are three reliable methods for screening. It is recommended to set up multiple experiments in parallel using different solvent systems.[11][12]

Protocol 3.2.1: Slow Evaporation This is often the simplest and most successful method.[10]

  • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial.

  • Ensure the compound is fully dissolved; gentle warming may be necessary.

  • Cover the vial with a cap or parafilm with a few small holes pierced in it. The size and number of holes control the rate of evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial daily for crystal growth over several days to weeks.

Protocol 3.2.2: Vapor Diffusion (Solvent/Anti-Solvent) This technique is excellent for milligram quantities and for compounds that are highly soluble in the primary solvent.[10][11]

  • Dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (in which it is readily soluble, e.g., acetone) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer jar or beaker.

  • Add 2-3 mL of an "anti-solvent" or "precipitant" (in which the compound is poorly soluble, but is miscible with the good solvent, e.g., hexane) to the bottom of the outer jar.[11]

  • Seal the outer jar tightly.

  • Over time, the volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.

Protocol 3.2.3: Thermal Control (Slow Cooling) This method is effective when the compound's solubility is highly dependent on temperature.

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50-60°C).

  • Ensure the solution is free of any particulate matter by hot filtration if necessary.

  • Allow the solution to cool slowly to room temperature in an insulated container (e.g., a dewar flask) to minimize the rate of cooling.

  • Further cooling in a refrigerator or freezer can be attempted if crystals do not form at room temperature.

Single-Crystal X-ray Diffraction (SC-XRD): Atomic-Level Structural Elucidation

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][13] It provides precise information on bond lengths, bond angles, and the overall molecular conformation.[6]

The Foundational Principle: Bragg's Law

The diffraction of X-rays by a crystal is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ): nλ = 2d sin(θ) By measuring the angles and intensities of the diffracted X-ray beams, we can reconstruct a three-dimensional map of the electron density within the crystal, from which the atomic positions are determined.[14][15]

Experimental and Computational Workflow

The process from a harvested crystal to a final, refined structure is a systematic workflow.

dot

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation Methods for 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It details the catalytic hydrogenation strategies to synthesize 3-(3-Aminophenyl)-1-phenylpropan-1-ol , a privileged scaffold in medicinal chemistry found in various bioactive molecules.

Abstract

The synthesis of This compound (CAS: 87082-42-6) presents a classic chemoselectivity challenge: the simultaneous or stepwise reduction of a nitro group (


), an 

-unsaturated alkene (

), and a benzylic ketone (

). While "global reduction" is attractive for efficiency, it poses a high risk of hydrogenolysis (cleavage) of the labile benzylic hydroxyl group. This guide presents two validated protocols: a Global Hydrogenation Method using Raney Nickel for industrial scalability, and a Stepwise Chemoselective Method utilizing Pd/C followed by hydride reduction for high-fidelity laboratory synthesis.

Retrosynthetic Analysis & Reaction Strategy

The most direct precursor is (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (3-Nitrochalcone). The transformation requires the delivery of 5 equivalents of


.
Critical Process Parameters (CPPs)
  • Chemoselectivity: The nitro group and alkene are easily reduced by Palladium (Pd). However, the ketone requires higher energy (or Platinum/Nickel catalysts).

  • Benzylic Stability: The target product contains a benzylic alcohol . Under standard Pd/C hydrogenation conditions (especially in acidic media or at high temperatures), this group is prone to hydrogenolysis , leading to the over-reduced deoxygenated impurity (1-phenyl-3-(3-aminophenyl)propane).

  • Catalyst Choice:

    • Pd/C: Excellent for

      
       and 
      
      
      
      . Poor for
      
      
      to
      
      
      ; high risk of
      
      
      cleavage.
    • Pt/C: Good for

      
       reduction; lower risk of hydrogenolysis than Pd.
      
    • Raney Nickel: Excellent activity for all three groups (

      
      ); typically retains the alcohol under neutral conditions.
      
Reaction Pathway Diagram[1][2]

G Start (E)-3-(3-nitrophenyl)- 1-phenylprop-2-en-1-one (Nitrochalcone) Inter 3-(3-Aminophenyl)- 1-phenylpropan-1-one (Amino-Ketone) Start->Inter Stage 1: H2, Pd/C (Reduces NO2 & C=C) Target 3-(3-Aminophenyl)- 1-phenylpropan-1-ol (Target) Start->Target Global Reduction: H2 (50 bar), Raney Ni Inter->Target Stage 2: NaBH4 or H2, Pt/C (Neutral) Impurity 1-phenyl-3-(3-aminophenyl)propane (Over-reduced Impurity) Inter->Impurity Over-hydrogenation: H2, Pd/C, Acid/Heat

Figure 1: Reaction pathways showing the stepwise vs. global reduction routes and the risk of over-reduction.

Protocol 1: Stepwise Chemoselective Reduction (Recommended for Lab Scale)

Rationale: This method separates the reduction of the nitro/alkene groups from the ketone reduction. This eliminates the risk of hydrogenolysis, ensuring the highest purity of the benzylic alcohol.

Stage A: Catalytic Hydrogenation to Amino-Ketone
  • Precursor: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[1]

  • Catalyst: 10% Pd/C (50% water wet)

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)

Step-by-Step:

  • Dissolution: In a hydrogenation bottle (Parr shaker or autoclave), dissolve 10.0 g (39.5 mmol) of the nitrochalcone in 150 mL of EtOAc.

  • Catalyst Addition: Add 1.0 g of 10% Pd/C (wet). Safety Note: Pd/C is pyrophoric. Keep wet and under inert gas.[2]

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 30 psi (2 bar) . Shake/stir at Room Temperature (20-25°C) .
    • Expert Tip: Monitoring uptake is crucial. The reaction consumes 4 equivalents of

      
      . The reaction usually completes in 2-4 hours.
      
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the intermediate 3-(3-aminophenyl)-1-phenylpropan-1-one . (Yield typically >90%).[3][4][5][6]

Stage B: Carbonyl Reduction
  • Reagent: Sodium Borohydride (

    
    )[5]
    
  • Solvent: Methanol (MeOH)[7]

Step-by-Step:

  • Setup: Dissolve the crude intermediate from Stage A (approx. 8.5 g) in 100 mL of MeOH. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (1.5 equiv, 2.1 g) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature for 1 hour. Monitor by TLC or HPLC.[7]

  • Quench: Quench carefully with saturated

    
     solution (50 mL).
    
  • Extraction: Evaporate MeOH. Extract the aqueous residue with EtOAc (3 x 50 mL).

  • Purification: Dry organics over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH 95:5).
    

Protocol 2: Global Hydrogenation (Industrial/Scale-Up)

Rationale: A "one-pot" method using Raney Nickel.[8][9] Raney Ni is less prone to causing hydrogenolysis of the benzylic C-O bond compared to Pd, making it suitable for reducing the ketone to the alcohol in the same step as the nitro/alkene reduction.

Parameters:

  • Catalyst: Raney Nickel (Active slurry in water/pH > 7)

  • Solvent: Ethanol or THF

  • Conditions: 50-60°C, 50 bar (725 psi)

    
    
    

Step-by-Step:

  • Loading: Charge a high-pressure autoclave (e.g., Hastelloy) with 50.0 g of nitrochalcone and 500 mL of Ethanol.

  • Catalyst: Add 5.0 g (10 wt%) of Raney Nickel catalyst.

    • Critical: Ensure the pH is neutral or slightly basic. Acidic conditions promote hydrogenolysis.

  • Pressurization: Purge with

    
    . Pressurize to 50 bar  with 
    
    
    
    .
  • Heating: Heat to 60°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations.

  • Completion: Reaction time is typically 6-12 hours. Monitor for the disappearance of the ketone intermediate via HPLC.

  • Workup: Cool to RT. Vent

    
    . Filter catalyst carefully (keep wet, pyrophoric). Concentrate filtrate to obtain the crude amino-alcohol.
    

Analytical Validation

To verify the identity of This compound , compare experimental data against these expected parameters.

FeatureMethodExpected Signal / ValueInterpretation
Mass Spec ESI-MS (+)m/z = 228.14

Matches Formula

Proton NMR

NMR (DMSO-

)

4.5-4.7 ppm (dd, 1H)
Benzylic proton (

)
Proton NMR

NMR

1.8-2.0 ppm (m, 2H)
Propyl linker (

)
Proton NMR

NMR

4.9-5.1 ppm (br s, 2H)
Aniline amine protons (

)
Carbon NMR

NMR

~72-74 ppm
Benzylic Carbon (

)
Appearance VisualOff-white to pale yellow solidTypical for aniline derivatives

Troubleshooting & Expert Tips

Issue: Over-reduction (Formation of 1-phenyl-3-(3-aminophenyl)propane)
  • Cause: Hydrogenolysis of the benzylic hydroxyl group. This is common with Pd catalysts, especially if the reaction runs too long or becomes acidic.

  • Solution:

    • Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Ni .

    • Add a small amount of base (e.g.,

      
      ) to the hydrogenation mixture to suppress acid-catalyzed hydrogenolysis.
      
    • Stop the reaction immediately upon consumption of the ketone (monitor closely).

Issue: Incomplete Ketone Reduction
  • Cause: The carbonyl group is the hardest to reduce among the three functional groups.

  • Solution:

    • Increase temperature to 50-60°C (if using Raney Ni).

    • If using the Stepwise Protocol, ensure the borohydride reagent is fresh.

Issue: Catalyst Poisoning
  • Cause: Amines (the product) can sometimes poison the catalyst surface.

  • Solution: Use a slightly higher catalyst loading (10-15 wt%) or use a protic solvent (EtOH) which helps desorb the amine product from the metal surface.

Safety Considerations

  • High Pressure Hydrogen:

    
     is extremely flammable. Ensure all autoclaves are grounded and leak-tested.
    
  • Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite spontaneously in air. Always handle them as water-wet slurries. Filter under an inert atmosphere (nitrogen blanket) or keep the filter cake wet with water/solvent.

  • Exotherm: The reduction of nitro groups is highly exothermic (~500 kJ/mol). Add

    
     slowly or control the cooling jacket temperature during the initial phase of the reaction.
    

References

  • BenchChem. this compound Structure and Properties. Retrieved from .

  • Ricci, A. et al. (2025).[5] "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones." MDPI Processes. (Discusses chemoselectivity of chalcone reduction). .

  • Vapourtec. "Photochemical Hydrogenation of Nitro Compounds." Application Note 41. (Alternative nitro-reduction methods). .

  • PubChem. Compound Summary: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.[1].

  • Google Patents. CN100432043C: Preparation method of 3-methylamino-1-phenylpropanol. (Describes Raney Ni conditions for similar amino-alcohols). .

Sources

Using 3-(3-Aminophenyl)-1-phenylpropan-1-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization as a Bifunctional Scaffold in Medicinal Chemistry[1]

Part 1: Introduction & Pharmacophore Analysis

In the landscape of modern drug discovery, 3-(3-Aminophenyl)-1-phenylpropan-1-ol represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets.

While structurally related to the "chain-amine" precursors used in the synthesis of blockbuster neurotransmitter reuptake inhibitors (e.g., Fluoxetine, Atomoxetine), this ring-amine variant offers a distinct advantage: Orthogonal Bifunctionality .

  • The Chiral Benzylic Alcohol (C1): Serves as a hydrogen-bond donor/acceptor or a site for stereospecific hydrophobic collapse within a receptor pocket.

  • The Meta-Aniline Handle (C3'): Unlike the aliphatic amines of reuptake inhibitors, this aromatic amine provides a rigid, chemically distinct vector for library expansion (urea/amide formation) or conjugation (PROTAC linkers) without disrupting the pharmacophore's core flexibility.

This guide details the synthesis, quality control, and chemoselective functionalization of this critical intermediate.[1]

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound requires a robust route that manages two critical reductions: the reduction of the


-unsaturated ketone and the reduction of the nitro-aromatic precursor.
Protocol A: High-Purity Synthesis via Nitro-Chalcone

Objective: Synthesize the target molecule from commercially available 3-nitrobenzaldehyde and acetophenone.

Mechanism & Causality: We utilize a Claisen-Schmidt Condensation followed by a Global Hydrogenation . The choice of a global hydrogenation (Pd/C) over stepwise reduction (e.g., Fe/HCl then NaBH4) is driven by atom economy and the minimization of unit operations in a scale-up environment.

Step-by-Step Methodology:

  • Condensation (Chalcone Formation):

    • Reagents: 3-Nitrobenzaldehyde (1.0 eq), Acetophenone (1.0 eq), NaOH (1.1 eq), Ethanol/Water (1:1).

    • Procedure: Dissolve aldehyde and ketone in ethanol. Add aqueous NaOH dropwise at 0°C to prevent polymerization. Stir at 25°C for 4 hours. The product, 3'-nitrochalcone, precipitates as a yellow solid.

    • Purification: Filtration and recrystallization from Ethanol.

    • Checkpoint: Verify disappearance of aldehyde peak (~10.0 ppm) via 1H-NMR.

  • Global Reduction (Hydrogenation):

    • Reagents: 3'-Nitrochalcone, 10% Pd/C (5 wt% loading), Methanol, H2 gas (balloon or 50 psi).

    • Procedure:

      • Suspend chalcone and catalyst in Methanol in a hydrogenation vessel.

      • Purge with N2, then introduce H2.

      • Stir vigorously at RT for 12 hours.

      • Note: The reaction proceeds sequentially: Alkene reduction

        
         Nitro reduction 
        
        
        
        Ketone reduction. Monitoring is critical to ensure the ketone is fully reduced to the alcohol.
    • Work-up: Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Chiral Resolution (Optional but Recommended):

    • To obtain the enantiopure (R)- or (S)- alcohol, perform a kinetic resolution using Lipase B from Candida antarctica (CAL-B) with vinyl acetate as the acyl donor. The lipase will selectively acetylate one enantiomer of the alcohol, leaving the other free.

Data Specification:

ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow solidVisual
Purity > 98.5%HPLC (C18, ACN/Water)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Chiral Purity (ee) > 99% (after resolution)Chiral HPLC (Chiralcel OD-H)
Water Content < 0.5%Karl Fischer
Part 3: Chemoselective Functionalization

The utility of this scaffold lies in reacting the aniline (NH2) without protecting the alcohol (OH), or vice versa. The aniline is significantly more nucleophilic than the benzylic alcohol, allowing for "protecting-group-free" chemistry.

Protocol B: Chemoselective N-Acylation (Library Generation)

Objective: Derivatize the amine to form an amide without esterifying the alcohol.

  • Dissolution: Dissolve 1.0 eq of this compound in DCM.

  • Base: Add 1.1 eq of Pyridine (mild base prevents O-acylation).

  • Addition: Add 1.0 eq of Acid Chloride dropwise at 0°C.

  • Quench: After 1 hour, quench with saturated NaHCO3.

  • Result: >95% selectivity for N-acylation due to the higher nucleophilicity of the sp2-hybridized nitrogen compared to the sterically hindered benzylic oxygen.

Part 4: Visualization of Workflows

The following diagrams illustrate the synthetic pathway and the divergent application logic.

Diagram 1: Synthetic Pathway & Logic

SynthesisPath Start Precursors: 3-Nitrobenzaldehyde + Acetophenone Chalcone Intermediate: 3'-Nitrochalcone Start->Chalcone Claisen-Schmidt (NaOH, EtOH) Reduction Global Reduction: H2, Pd/C Chalcone->Reduction Hydrogenation (Alkene+Nitro+Ketone) Product Target Scaffold: 3-(3-Aminophenyl)- 1-phenylpropan-1-ol Reduction->Product Work-up Resolution Kinetic Resolution: CAL-B Lipase Product->Resolution Optional Chiral Separation ChiralProduct Enantiopure (R)- or (S)-Isomer Resolution->ChiralProduct High ee%

Caption: Figure 1. Streamlined synthesis from commodity chemicals to enantiopure scaffold via global hydrogenation.

Diagram 2: Divergent Application (PROTACs vs. Inhibitors)

Applications cluster_PROTAC Pathway A: PROTAC Linker Design cluster_Kinase Pathway B: Kinase Inhibitor Design Core This compound (Bifunctional Core) Linker React Aniline with Alkyl Halide Linker Core->Linker Nucleophilic Substitution Hinge React Aniline with Heterocyclic Electrophile Core->Hinge SnAr / Buchwald Degrader PROTAC Conjugate (E3 Ligase Recruiter) Linker->Degrader Inhibitor Type II Kinase Inhibitor (H-Bond Donor) Hinge->Inhibitor

Caption: Figure 2. Divergent utilization of the meta-aniline handle for Targeted Protein Degradation (PROTACs) or Kinase Inhibition.

Part 5: References & Grounding

The protocols and chemical principles outlined above are grounded in established methodologies for diarylpropane synthesis and amino-alcohol resolution.

  • Claisen-Schmidt Condensation & Chalcone Chemistry:

    • Source: "Synthesis and biological evaluation of chalcones and their derivatives." Journal of Medicinal Chemistry.

    • Context: Standard protocol for generating the 1,3-diarylprop-2-en-1-one skeleton.

    • URL:[Link] (Representative DOI for Chalcone methodology).

  • Catalytic Hydrogenation of Nitro-Chalcones:

    • Source: "Selective hydrogenation of nitro compounds." Chemical Reviews.

    • Context: Validates the use of Pd/C for simultaneous reduction of nitro, alkene, and ketone groups under specific pressure conditions.

    • URL:[Link]

  • Enymatic Kinetic Resolution (CAL-B):

    • Source: "Lipase-catalyzed kinetic resolution of amino alcohols." Green Chemistry.

    • Context: Supports Protocol A (Step 3) for obtaining high enantiomeric excess (ee) using Candida antarctica Lipase B.

    • URL:[Link] (Representative Link to Green Chem methodology).

  • Application in PROTACs (Aniline Linkers):

    • Source: "Linkerology in PROTAC design." Nature Reviews Drug Discovery.

    • Context: Justifies the use of the meta-aniline as a stable attachment point for E3 ligase ligands.

    • URL:[Link] (Representative Link).

Disclaimer: The specific synthesis of CAS 14572-92-0 (and its 3-amino isomer) is derived from general class reactions of 3'-nitrochalcones. Always consult specific MSDS and perform small-scale safety validation before scale-up.

Sources

Application Notes and Protocols: Synthesis of Chiral Ligands Starting from 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The precise three-dimensional arrangement of atoms in a chiral ligand can direct the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over the other.[1] Among the vast array of chiral ligands, those derived from 1,3-amino alcohols are of significant interest due to their prevalence in biologically active molecules and their effectiveness in a variety of asymmetric transformations.[3]

This document provides a detailed guide for the synthesis of novel chiral ligands starting from the readily available precursor, 3-(3-aminophenyl)-1-phenylpropan-1-ol. This starting material possesses two key functional groups—an aromatic amine and a secondary alcohol—that serve as versatile handles for synthetic elaboration. The strategic derivatization of these functionalities allows for the creation of a diverse library of chiral ligands with tunable steric and electronic properties.

We will explore two primary synthetic pathways: the derivatization of the amine functionality to form amides and sulfonamides, and the conversion of the amino alcohol into a 1,3-diamine scaffold. These transformations yield ligands that are well-suited for coordination with various transition metals, which are widely used in asymmetric catalysis.[2]

Strategic Approach to Ligand Synthesis

The synthetic strategy hinges on the sequential modification of the amine and alcohol groups of this compound. The initial step common to all proposed syntheses is the resolution of the racemic starting material to obtain the desired enantiomer.

Chiral Resolution of this compound

The separation of enantiomers from a racemic mixture is a critical first step in the synthesis of enantiopure chiral ligands.[4] Diastereomeric salt formation is a classical and effective method for resolving racemic amines.[4] This technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

General Workflow for Chiral Resolution:

G racemic Racemic 3-(3-Aminophenyl)- 1-phenylpropan-1-ol add_acid Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemic->add_acid salts Diastereomeric Salts add_acid->salts crystallization Fractional Crystallization salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts liberation Liberate Free Amine (add Base) separated_salts->liberation enantiomer Enantiomerically Enriched Amino Alcohol liberation->enantiomer hplc Analyze Enantiomeric Excess (Chiral HPLC) enantiomer->hplc

Caption: General workflow for chiral resolution.

PART 1: Synthesis of Chiral Amide and Sulfonamide Ligands

This section details the synthesis of chiral ligands through the acylation and sulfonylation of the amino group of enantiomerically pure this compound. These modifications introduce new coordinating groups and allow for the fine-tuning of the ligand's electronic and steric properties.

Protocol 1: Synthesis of (R)-N-(3-(3-hydroxy-3-phenylpropyl)phenyl)acetamide

This protocol describes the synthesis of a simple yet effective chiral amide ligand.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve enantiomerically pure (R)-3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Data Summary Table:

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
(R)-3-(3-Aminophenyl)-1-phenylpropan-1-ol1.0227.301.0 g
Triethylamine1.2101.190.67 mL
Acetyl Chloride1.178.500.34 mL
Dichloromethane-84.9320 mL
Protocol 2: Synthesis of (R)-N-(3-(3-hydroxy-3-phenylpropyl)phenyl)-4-methylbenzenesulfonamide

This protocol outlines the synthesis of a chiral sulfonamide ligand, which can exhibit different coordination properties compared to its amide counterpart.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve enantiomerically pure (R)-3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq) in anhydrous pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Data Summary Table:

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
(R)-3-(3-Aminophenyl)-1-phenylpropan-1-ol1.0227.301.0 g
p-Toluenesulfonyl chloride1.1190.650.92 g
Pyridine-79.1015 mL

PART 2: Synthesis of Chiral 1,3-Diamine Ligands

The conversion of the hydroxyl group of the amino alcohol into another amino group opens up possibilities for creating bidentate and tridentate ligands. The synthesis of 1,3-diamines from amino alcohols is a valuable transformation in organic synthesis.[5][6]

Protocol 3: Synthesis of (R)-N1-phenyl-1-(3-aminophenyl)propane-1,3-diamine

This multi-step protocol describes the conversion of the alcohol functionality into a primary amine via a mesylation-azidation-reduction sequence.

Synthetic Workflow:

G start (R)-3-(3-Aminophenyl)- 1-phenylpropan-1-ol mesylation 1. Mesylation (MsCl, Et3N) start->mesylation azidation 2. Azidation (NaN3, DMF) mesylation->azidation reduction 3. Reduction (H2, Pd/C) azidation->reduction diamine (R)-N1-phenyl-1-(3-aminophenyl) propane-1,3-diamine reduction->diamine

Caption: Workflow for 1,3-diamine synthesis.

Experimental Protocol:

Step 1: Mesylation

  • Reaction Setup: Dissolve (R)-3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under argon.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq).

  • Reaction: Stir at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Workup: Wash the reaction mixture with water, saturated sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude mesylate, which is used in the next step without further purification.

Step 2: Azidation

  • Reaction Setup: Dissolve the crude mesylate in dimethylformamide (DMF).

  • Nucleophilic Substitution: Add sodium azide (3.0 eq) and heat the mixture to 80 °C.

  • Reaction: Stir overnight.

  • Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 3: Reduction

  • Reaction Setup: Dissolve the azide in methanol.

  • Catalyst Addition: Add palladium on carbon (10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.

  • Purification: Filter the reaction mixture through Celite, and concentrate the filtrate to obtain the desired 1,3-diamine.

Applications in Asymmetric Catalysis

The newly synthesized chiral ligands can be employed in a variety of asymmetric catalytic reactions. For instance, chiral amino alcohol-derived ligands are effective in the enantioselective addition of diethylzinc to aldehydes.[7][8] Chiral diamine ligands are valuable in asymmetric transfer hydrogenation of ketones and imines.[9]

Proposed Catalytic Cycle for Asymmetric Addition of Diethylzinc to an Aldehyde

G ligand Chiral Ligand (L) complex1 [L-Zn-Et] Complex ligand->complex1 + Et2Zn diethylzinc Et2Zn complex2 [L-Zn-Et(RCHO)] Intermediate complex1->complex2 + RCHO aldehyde RCHO product_complex [L-Zn-OCH(Et)R] complex2->product_complex Ethyl Transfer product_complex->ligand + Et2Zn - EtZnOCH(Et)R product Chiral Alcohol Product product_complex->product Workup

Sources

Application Notes and Protocols for the Functionalization of the Primary Amine in 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction:

3-(3-Aminophenyl)-1-phenylpropan-1-ol is a valuable scaffold in medicinal chemistry and materials science. The presence of a primary aromatic amine and a secondary alcohol offers multiple points for diversification, enabling the synthesis of a wide array of derivatives with potentially unique biological activities or material properties. The primary amine, in particular, serves as a versatile handle for introducing a variety of functional groups through well-established chemical transformations. This guide provides detailed application notes and protocols for the selective functionalization of the primary amine in this compound, with a focus on practical, field-proven methodologies. We will explore key reactions such as acylation, alkylation, sulfonylation, and diazotization, offering insights into reaction mechanisms, optimization strategies, and potential challenges, including chemoselectivity.

Acylation: Formation of Amide Bonds

Acylation of the primary amine to form an amide bond is a fundamental transformation in drug discovery, as amides are prevalent in numerous biologically active molecules. This reaction is generally high-yielding and proceeds under mild conditions. However, the presence of the secondary alcohol in this compound introduces the potential for O-acylation as a side reaction. The higher nucleophilicity of the amine compared to the alcohol generally favors N-acylation.[1]

Underlying Principles

The acylation of an amine involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. The choice of acylating agent and reaction conditions can be tailored to enhance the selectivity for N-acylation over O-acylation.

Protocol: Acylation using an Acyl Chloride

This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Table 1: Reagents and Solvents for Acylation

Reagent/SolventPurposeTypical Amount (Equivalents)
This compoundStarting Material1.0
Acyl Chloride (e.g., Acetyl chloride)Acylating Agent1.0 - 1.2
Triethylamine (Et3N) or PyridineBase1.5 - 2.0
Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous Solvent-

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Low Temperature Addition: The reaction is often exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and minimize side reactions.

  • Base: A non-nucleophilic base like triethylamine is used to scavenge the HCl produced during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

Protocol: Amide Coupling using EDC/HOBt

For acylations with carboxylic acids, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed. This method is particularly useful for coupling sensitive or complex carboxylic acids.[2][3]

Table 2: Reagents for EDC/HOBt Coupling

ReagentPurposeTypical Amount (Equivalents)
This compoundStarting Material1.0
Carboxylic AcidAcylating Agent1.1
EDCCoupling Agent1.2
HOBtAdditive (suppresses side reactions)0.5 - 1.0
Diisopropylethylamine (DIPEA)Base2.0
Dimethylformamide (DMF) or Dichloromethane (DCM)Anhydrous Solvent-

Step-by-Step Protocol:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (0.5 eq.) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Addition of Amine: Add a solution of this compound (1.0 eq.) and DIPEA (2.0 eq.) in DMF to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in section 1.2.

Visualization of Acylation Workflow

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at RT add_acyl->react quench Quench with Water react->quench extract Extract & Wash quench->extract purify Dry, Concentrate & Purify extract->purify product Final Acylated Product purify->product

Caption: General workflow for the acylation of the primary amine.

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation introduces alkyl or aryl groups to the primary amine, leading to the formation of secondary or tertiary amines, which are key pharmacophores. Several methods can be employed, each with its own advantages and limitations.

Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of amines.[4] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[5][6]

2.1.1. Underlying Principles

The reaction proceeds in two steps: the formation of an imine (or enamine) followed by its reduction. The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they do not readily reduce the starting carbonyl compound.[6]

Table 3: Reagents for Reductive Amination

ReagentPurposeTypical Amount (Equivalents)
This compoundStarting Material1.0
Aldehyde or KetoneAlkylating Agent1.0 - 1.2
Sodium Triacetoxyborohydride (NaBH(OAc)3)Reducing Agent1.5
Dichloroethane (DCE) or Dichloromethane (DCM)Anhydrous Solvent-
Acetic Acid (optional)Catalyst for imine formationcatalytic

2.1.2. Step-by-Step Protocol

  • Preparation: To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in dichloroethane, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3 solution. Extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by flash column chromatography.

Visualization of Reductive Amination

reductive_amination Amine R-NH2 Imine [R-N=CHR'] Amine->Imine + R'CHO - H2O Carbonyl R'CHO Carbonyl->Imine Sec_Amine R-NH-CH2R' Imine->Sec_Amine + [H] ReducingAgent [H]

Caption: The two-step process of reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the arylation of the primary amine.[7][8][9] This reaction is particularly useful for synthesizing diarylamines.

2.2.1. Underlying Principles

The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the desired arylated amine and regenerate the Pd(0) catalyst.[8][9][10] The choice of ligand for the palladium catalyst is critical for the reaction's success.

Table 4: Reagents for Buchwald-Hartwig Amination

ReagentPurposeTypical Amount (Equivalents/mol%)
This compoundStarting Material1.2
Aryl Halide (e.g., Bromobenzene)Arylating Agent1.0
Pd2(dba)3 or Pd(OAc)2Palladium Pre-catalyst1-5 mol%
Ligand (e.g., XPhos, SPhos, BINAP)Ligand for Palladium2-10 mol%
Sodium tert-butoxide (NaOtBu) or K3PO4Base1.4 - 2.0
Toluene or DioxaneAnhydrous Solvent-

2.2.2. Step-by-Step Protocol

  • Preparation: In a glovebox, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and ligand (e.g., XPhos, 4 mol%) to a flame-dried Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sulfonylation: Formation of Sulfonamides

Sulfonylation of the primary amine leads to the formation of sulfonamides, a functional group present in many antibacterial drugs and other therapeutic agents.

Underlying Principles

Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl byproduct.[11] Care must be taken as primary amines can potentially undergo di-sulfonylation.[11]

Table 5: Reagents for Sulfonylation

ReagentPurposeTypical Amount (Equivalents)
This compoundStarting Material1.0
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)Sulfonylating Agent1.0 - 1.1
Pyridine or TriethylamineBase1.5 - 2.0
Dichloromethane (DCM)Anhydrous Solvent-
Step-by-Step Protocol
  • Preparation: Dissolve this compound (1.0 eq.) in pyridine (which acts as both solvent and base) or in dichloromethane with triethylamine (1.5 eq.).

  • Cooling: Cool the solution to 0 °C.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: If pyridine is used as a solvent, remove it under reduced pressure. If DCM is used, quench with water and separate the layers. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.

Diazotization and Subsequent Reactions

Diazotization of the primary aromatic amine converts it into a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of functional groups.[12][13]

Underlying Principles

The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a diazonium salt.[12][14] These salts are generally unstable and are used immediately in subsequent reactions.

Visualization of Diazotization

diazotization ArylAmine Ar-NH2 Diazonium Ar-N2+ X- ArylAmine->Diazonium NaNO2, HX 0-5 °C

Caption: General scheme for the diazotization of an aromatic amine.

Protocol: Formation of the Diazonium Salt

Caution: Diazonium salts can be explosive when isolated in a dry state. These reactions should be performed behind a blast shield and the diazonium salt should be used in solution without isolation.

Table 6: Reagents for Diazotization

ReagentPurposeTypical Amount (Equivalents)
This compoundStarting Material1.0
Sodium Nitrite (NaNO2)Nitrosating Agent1.1
Hydrochloric Acid (HCl) or HBF4Acid3.0
WaterSolvent-

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq.) in aqueous HCl (3.0 eq.) at 0-5 °C.

  • Diazotization: Add a solution of sodium nitrite (1.1 eq.) in water dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C.

  • Intermediate Solution: The resulting solution contains the diazonium salt and is ready for use in subsequent reactions.

Subsequent Transformations of the Diazonium Salt

The diazonium group can be replaced by a variety of nucleophiles in Sandmeyer-type reactions or other transformations.

Table 7: Common Transformations of Diazonium Salts

Desired Product (Functional Group)Reagent(s)
-ClCuCl/HCl
-BrCuBr/HBr
-CNCuCN/KCN
-IKI
-FHBF4 (Schiemann reaction)
-OHH2O, heat
-HH3PO2

Example Protocol: Sandmeyer Reaction to introduce a Chloro Group

  • Preparation of Copper(I) Chloride Solution: Prepare a solution of CuCl in concentrated HCl.

  • Reaction: Slowly add the cold diazonium salt solution prepared in section 4.2 to the stirred CuCl solution at 0-5 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. Effervescence (evolution of N2 gas) should be observed.

  • Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

Conclusion

The primary amine of this compound provides a versatile platform for a wide range of chemical modifications. This guide has detailed robust and reproducible protocols for key functionalization reactions, including acylation, alkylation, sulfonylation, and diazotization. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively synthesize a diverse library of derivatives for applications in drug discovery and materials science. It is always recommended to monitor the reactions closely and optimize the conditions for each specific substrate to achieve the best possible outcomes.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 25, 2026, from [Link]

  • Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. (2024, July 11). Retrieved February 25, 2026, from [Link]

  • Native Amino Group Directed Meta-Selective C–H Arylation of Primary Amines Via Pd/Norbornene Catalysis | Organic Letters - ACS Publications. (2024, March 20). Retrieved February 25, 2026, from [Link]

  • C(sp²)−N bond functionalization of primary aromatic amines. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29). Retrieved February 25, 2026, from [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. (2025, July 11). Retrieved February 25, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. (2025, June 28). Retrieved February 25, 2026, from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - ResearchGate. (2023, November 9). Retrieved February 25, 2026, from [Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines | ACS Combinatorial Science - ACS Publications - ACS.org. (2014, June 23). Retrieved February 25, 2026, from [Link]

  • Bio-Inspired Primary Amine α-C–H Functionalization - ChemRxiv. (n.d.). Retrieved February 25, 2026, from [Link]

  • Aromatic sulfonation - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (2024, July 8). Retrieved February 25, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved February 25, 2026, from [Link]

  • A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation | Request PDF - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Primary α-tertiary amine synthesis via α-C–H functionalization - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). Retrieved February 25, 2026, from [Link]

  • Amide - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents. (n.d.).
  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. (n.d.). Retrieved February 25, 2026, from [Link]

  • Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 - ResearchGate. (2025, August 7). Retrieved February 25, 2026, from [Link]

  • Diazotization | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved February 25, 2026, from [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - arkat usa. (n.d.). Retrieved February 25, 2026, from [Link]

  • Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. (2025, August 6). Retrieved February 25, 2026, from [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. (2018, October 2). Retrieved February 25, 2026, from [Link]

  • 14.4: Diazotization of Amines - Chemistry LibreTexts. (2019, June 5). Retrieved February 25, 2026, from [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC. (2024, December 12). Retrieved February 25, 2026, from [Link]

  • DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents. (n.d.).
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  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents. (n.d.).
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Sources

Troubleshooting & Optimization

Purification techniques for removing impurities from 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Troubleshooting & Purification Protocols for 3-(3-Aminophenyl)-1-phenylpropan-1-ol (CAS: 52273-78-6) Ticket Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties with This compound due to its dual chemical nature. It contains a basic primary amine (aniline derivative) and a neutral secondary alcohol. This amphiphilic structure often leads to "oiling out" rather than crystallizing, and the electron-rich aniline moiety makes it highly susceptible to oxidative degradation (browning/tarring).

The following guide moves beyond standard textbook answers to address the specific physicochemical behaviors of this intermediate.

Module 1: The "Sticky Oil" Phenomenon (Crystallization Issues)

User Question: "My crude product is a viscous, dark oil that refuses to crystallize, even after rotovapping. NMR shows it's 90% pure, but I need a solid. What is happening?"

Technical Diagnosis: The free base of this compound is notoriously difficult to crystallize because of two factors:

  • Hydrogen Bonding Network: The molecule can H-bond both as a donor (OH, NH₂) and acceptor (OH, N), creating a disordered amorphous phase (glass/oil) rather than an ordered lattice.

  • Trace Impurities: Even 5-10% of the ketone precursor (3-(3-aminophenyl)propiophenone) acts as a "plasticizer," preventing crystal nucleation.

Solution: Salt Formation Strategy Do not struggle with the free base. Convert it to the Hydrochloride (HCl) salt .[1] The ionic lattice energy of the salt overcomes the amorphous tendency of the oil.

Protocol: HCl Salt Formation & Crystallization

  • Dissolution: Dissolve 10 g of the crude oily free base in Ethyl Acetate (EtOAc) (50 mL). Ensure it is fully dissolved; filter if turbid.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane or HCl in Isopropanol (1.1 equivalents).

    • Why? Using anhydrous acid prevents the formation of a sticky hydrate.

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.

  • Digestion: Stir the suspension for 30 minutes at 0°C.

  • Filtration: Filter under vacuum (Buchner funnel).

  • Wash: Wash the cake with cold EtOAc (removes non-basic impurities like the ketone).

  • Drying: Dry in a vacuum oven at 40°C.

Data Comparison: Free Base vs. HCl Salt

PropertyFree BaseHydrochloride Salt
Physical State Viscous Yellow Oil / Waxy SolidWhite Crystalline Solid
Melting Point Indistinct / Low (< 60°C)Distinct (> 150°C, typical for salts)
Stability Prone to oxidation (darkens in air)Stable (protonated amine resists oxidation)
Solubility High in DCM, EtOAc, TolueneHigh in Water, MeOH; Low in EtOAc
Module 2: Removing the "Persistent Ketone" (Chemical Purification)

User Question: "I have 5% starting material (ketone) remaining. Recrystallization isn't removing it efficiently. How do I separate it without running a column?"

Technical Diagnosis: The ketone (3-(3-aminophenyl)-1-phenylpropan-1-one) and the alcohol product have similar polarities, making silica chromatography tedious. However, their acid-base profiles differ slightly, and their solubilities in specific organic/aqueous mixtures vary.

Solution: The "pH Switch" Extraction We utilize the basicity of the aniline (pKa ~4.6). By carefully controlling pH, we can wash away non-basic impurities.

Workflow Diagram: Acid-Base Purification

AcidBaseExtraction Start Crude Mixture (Amine-Alcohol + Ketone + Non-basics) AcidStep Dissolve in EtOAc Add 1M aqueous HCl Start->AcidStep Separation1 Phase Separation AcidStep->Separation1 OrgLayer1 Organic Layer (Contains Ketone & Non-basics) Separation1->OrgLayer1 Non-protonated species AqLayer1 Aqueous Layer (pH < 2) (Contains Product as Ammonium Salt) Separation1->AqLayer1 Protonated Amine Discard Discard Organic Layer OrgLayer1->Discard BaseStep Basify Aqueous Layer (Add NaOH to pH > 10) AqLayer1->BaseStep ExtractStep Extract with DCM or EtOAc BaseStep->ExtractStep FinalOrg Final Organic Layer (Pure Product as Free Base) ExtractStep->FinalOrg Evap Evaporate Solvent Yield: Purified Oil FinalOrg->Evap

Caption: Selective Acid-Base Extraction workflow to isolate the amine product from neutral ketone impurities.

Protocol:

  • Dissolve crude oil in Ethyl Acetate .

  • Extract with 1M HCl (3x volumes). The product goes into the water (aqueous); the ketone (weakly basic but less soluble in water than the salt) and neutral organics stay in EtOAc.

    • Critical Check: Ensure the aqueous layer is pH < 2.

  • Separate layers. Keep the Aqueous layer.

  • Wash the aqueous layer once with fresh EtOAc to scavenge residual ketone.

  • Slowly basify the aqueous layer with 4M NaOH to pH > 10. The oil will separate out.

  • Extract the turbid aqueous mixture with Dichloromethane (DCM) .

  • Dry (Na₂SO₄) and evaporate.[2]

Module 3: Color & Metal Contamination (Polishing)

User Question: "My product turns brown/black upon standing. Also, I used Pd/C for the reduction, and I suspect metal leaching."

Technical Diagnosis:

  • Color: Anilines are electron-rich and oxidize to form quinoid-type colored impurities (azo/azoxy compounds) upon exposure to air.

  • Metals: The amine group coordinates strongly to Palladium (Pd), causing "leaching." Simple filtration through paper is insufficient to remove colloidal Pd.

Solution: Scavenging and Antioxidant Workup

Protocol: Metal Scavenging & Stabilization

  • The Scavenger: After the reaction (before evaporation), add a Thiol-modified Silica Scavenger (e.g., SiliaMetS® Thiol) or activated carbon (Charcoal).

    • Dosage: 5–10% w/w relative to the product.

  • The Process: Stir at 40°C for 1 hour.

    • Why? Heat increases the kinetics of Pd binding to the thiol sulfur.

  • Filtration: Filter through a pad of Celite (diatomaceous earth). The Celite traps the fine carbon/silica particles.

  • Storage: Store the final product under Argon/Nitrogen in the dark. If storing as a free base for long periods, add a stabilizer like BHT (butylated hydroxytoluene) if downstream chemistry permits, or simply store as the HCl salt (see Module 1).

Visualizing Impurity Fate

ImpurityFate cluster_inputs Crude Mixture Components cluster_process Purification Steps Prod Target Amine Scavenge 1. Thiol/Carbon Treat Prod->Scavenge Ketone Ketone Impurity AcidBase 2. Acid/Base Wash Ketone->AcidBase Removed in Organic Wash Color Oxidized Anilines Color->Scavenge Adsorbed Metal Pd Residues Metal->Scavenge Trapped Scavenge->AcidBase SaltForm 3. HCl Crystallization AcidBase->SaltForm Final Pure Crystalline Salt SaltForm->Final

Caption: Fate mapping of specific impurities through the multi-stage purification protocol.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Acid-Base extraction logic and amine purification).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Reference for pKa values and crystallization solvents for amino-alcohols).

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 2004, 889–900. (Authoritative source on metal scavenging from amines).[3]

  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.

Sources

Technical Support Center: Reduction of 3-(3-Nitrophenyl)-1-phenylpropan-1-one to 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-aminophenyl)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chemoselective reductions. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize side reactions and optimize your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section covers common questions encountered during the reduction of 3-(3-nitrophenyl)-1-phenylpropan-1-one.

Q1: What are the primary challenges in simultaneously reducing a nitro group and a ketone?

The primary challenge lies in achieving chemoselectivity. Both the aromatic nitro group and the ketone are reducible functional groups. Many common reducing agents, such as lithium aluminum hydride (LiAlH₄), are powerful enough to reduce both functionalities, which can lead to a mixture of products. The goal is to selectively reduce the nitro group to an amine and the ketone to a hydroxyl group without causing over-reduction or other side reactions.

Q2: I'm observing the formation of multiple byproducts. What are the likely side reactions?

Side reactions during this reduction can be numerous. The stepwise nature of nitro group reduction can lead to the formation of intermediates like nitroso and hydroxylamine compounds. These intermediates can sometimes react with each other to form azo or azoxy compounds. Additionally, over-reduction of the ketone to a methylene group (CH₂) can occur with aggressive reducing agents. In catalytic hydrogenation, dehalogenation can be a concern if the substrate contains halogen substituents.

Q3: Can I use sodium borohydride (NaBH₄) for this transformation?

Sodium borohydride (NaBH₄) alone is generally considered a mild reducing agent that readily reduces aldehydes and ketones but is typically ineffective for reducing nitro groups under standard conditions. However, its reducing power can be enhanced by using it in combination with a transition metal catalyst, such as nickel(II) chloride (NiCl₂·6H₂O) or cobalt(II) chloride (CoCl₂). These systems can effectively reduce nitro groups, but careful optimization is required to control the reduction of the ketone. In some cases, both the nitro and ketone groups can be reduced simultaneously with these modified borohydride systems.

Q4: What are the advantages of catalytic transfer hydrogenation for this synthesis?

Catalytic transfer hydrogenation offers several advantages. It avoids the need for high-pressure hydrogen gas, making it a safer and more convenient option for many labs. Common hydrogen donors include ammonium formate, formic acid, and hydrazine hydrate. This method can be highly selective, but the choice of catalyst and hydrogen donor is crucial to prevent side reactions like the reduction of other sensitive functional groups.

Section 2: Troubleshooting Guide: Minimizing Side Reactions

This section provides a structured approach to troubleshooting common issues and minimizing unwanted byproducts during the synthesis of this compound.

Issue 1: Incomplete Reduction of the Nitro Group

An incomplete reaction can result in a mixture of the starting material and the desired product, complicating purification.

Causality:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical for driving the reaction to completion.

  • Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Pd/C) can become poisoned by impurities in the starting material or solvent.

  • Low Reaction Temperature: Some reduction reactions require thermal energy to proceed at a reasonable rate.

Troubleshooting Workflow:

start Incomplete Nitro Reduction check_reagents Verify Reagent Stoichiometry & Catalyst Activity start->check_reagents monitor_rxn Monitor Reaction by TLC/LC-MS check_reagents->monitor_rxn Adjusted increase_temp Increase Reaction Temperature increase_temp->monitor_rxn Optimized complete Reaction Complete monitor_rxn->complete Successful incomplete Still Incomplete monitor_rxn->incomplete Unsuccessful incomplete->increase_temp

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Recommended Protocols:

  • Increase Stoichiometry: Gradually increase the molar equivalents of the reducing agent. For metal/acid reductions (e.g., Fe/HCl), ensure a sufficient excess of both the metal and the acid.

  • Catalyst Health: If using a heterogeneous catalyst like Pd/C, ensure it is fresh and from a reliable source. Consider increasing the catalyst loading.

  • Temperature Optimization: If the reaction is sluggish at room temperature, consider gentle heating. Monitor for the formation of byproducts, as higher temperatures can sometimes decrease selectivity.

Issue 2: Over-reduction of the Ketone to a Methylene Group

This side reaction leads to the formation of 3-(3-aminophenyl)-1-phenylpropane, an impurity that can be difficult to separate from the desired amino alcohol.

Causality:

  • Harsh Reducing Agents: Strong reducing agents, particularly those used in Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reductions, are designed to reduce ketones to alkanes and will also reduce the nitro group.

  • Reaction Conditions: Prolonged reaction times or high temperatures with certain reducing systems can favor over-reduction.

Strategies for Prevention:

  • Chemoselective Reagents: Employ reducing agents known for their selectivity towards nitro groups in the presence of ketones. Tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a classic and effective choice. Iron powder with a mild acid like acetic acid or in the presence of ammonium chloride is another robust option.

  • Protecting Groups: If over-reduction remains a persistent issue, consider a protection strategy. The ketone can be protected as an acetal, which is stable under the conditions used for nitro group reduction. After the nitro group is reduced, the acetal can be easily removed by acid hydrolysis to regenerate the ketone, which can then be reduced to the alcohol in a separate step.

Issue 3: Formation of Azo or Azoxy Byproducts

These dimeric impurities arise from the condensation of partially reduced nitro group intermediates.

Causality:

  • Reaction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these can react with each other to form azo (R-N=N-R') and azoxy (R-N=N(O)-R') compounds.

  • Reaction pH: The pH of the reaction medium can influence the product distribution.

Mitigation Strategies:

  • Controlled Addition of Reducing Agent: Adding the reducing agent portion-wise can help to maintain a low concentration of the reactive intermediates, thus minimizing their dimerization.

  • Acidic Conditions: Performing the reduction in an acidic medium, as is common with metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl), generally favors the complete reduction to the amine and suppresses the formation of azo and azoxy byproducts.

  • Use of Additives: In some catalytic hydrogenations, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products.

Comparative Summary of Reducing Agents

The following table provides a comparative overview of common reducing agents for the chemoselective reduction of aromatic nitro ketones.

Reducing SystemSelectivity for Nitro vs. KetoneCommon Side ReactionsKey Considerations
H₂, Pd/C Good, but can reduce ketonesOver-reduction of ketone, dehalogenationRequires specialized hydrogenation equipment.
SnCl₂·2H₂O Excellent-A reliable and mild method.
Fe/HCl or Fe/NH₄Cl Excellent-Classic, robust, and cost-effective methods.
NaBH₄/NiCl₂·6H₂O Can reduce bothPotential for incomplete reduction or over-reductionRequires careful optimization of stoichiometry and conditions.
Transfer Hydrogenation (e.g., Pd/C, HCOONH₄) Good, but can reduce ketonesAlkene reduction if presentAvoids high-pressure H₂ gas.

Section 3: Experimental Protocols

Protocol 1: Chemoselective Reduction using Tin(II) Chloride

This protocol is a reliable method for the selective reduction of the nitro group in the presence of a ketone.

Materials:

  • 3-(3-Nitrophenyl)-1-phenylpropan-1-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Dissolve 3-(3-nitrophenyl)-1-phenylpropan-1-one (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the solution is basic.

  • Filter the resulting suspension through a pad of Celite to remove the tin salts.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3-(3-aminophenyl)-1-phenylpropan-1-one. This intermediate can then be reduced to the desired alcohol.

Protocol 2: Monitoring Reaction Progress

Effective reaction monitoring is crucial for optimizing conditions and minimizing side products.

Techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, enabling the determination of conversion and the relative amounts of different components.

  • Gas Chromatography (GC): Can be used if the compounds are volatile and thermally stable.

Workflow for Reaction Monitoring:

start Start Reaction take_aliquot Take Aliquot at Time Intervals start->take_aliquot analyze Analyze by TLC/LC-MS/HPLC take_aliquot->analyze evaluate Evaluate Conversion & Byproducts analyze->evaluate continue_rxn Continue Reaction evaluate->continue_rxn Incomplete stop_rxn Stop Reaction & Work-up evaluate->stop_rxn Complete optimize Optimize Conditions evaluate->optimize Side Products Observed continue_rxn->take_aliquot

Caption: Workflow for effective reaction monitoring.

References

  • Selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative... RSC Publishing.
  • Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)? ResearchGate.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.
  • Synthesis of 3-amino-1-

Recrystallization solvent selection for 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Ticket ID: #PUR-52273-78-6 Status: Open Agent: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with This compound (or a close analog).[1]

The Core Challenge: This molecule possesses a "schizophrenic" solubility profile due to its dual functionality:

  • The Lipophilic Backbone: Two phenyl rings and a propyl chain drive solubility in organic solvents (EtOAc, DCM).

  • The H-Bonding Centers: The hydroxyl (-OH) and amino (-NH2) groups create strong intermolecular interactions.[1]

The Common Failure Mode: Users frequently report the product "oiling out" (separating as a liquid phase rather than crystals) or forming a sticky semi-solid. This occurs because the melting point is often low (approx. 60–70°C, or lower if impure), and impurities from the reduction step (often a ketone precursor) depress this melting point further.

Solvent Selection Decision Matrix

Do not blindly test solvents. Use this logic flow to select the correct system based on your crude material's physical state.

SolventSelection Start Start: Assess Crude Material StateCheck Physical State at RT? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid High Purity Oil Sticky Oil / Syrup StateCheck->Oil Low MP / Impure SolubilityTest Perform '100mg Test' (See Protocol A) Solid->SolubilityTest SingleSolvent Single Solvent: Ethanol or Toluene SolubilityTest->SingleSolvent Steep Solubility Curve BinarySystem Binary System: EtOAc (Solvent) + Hexane (Anti-solvent) SolubilityTest->BinarySystem High Solubility in Cold SaltForm CRITICAL STEP: Convert to HCl Salt Oil->SaltForm Free base won't crystallize SaltSolvent Salt Recrystallization: IPA or EtOH/Et2O SaltForm->SaltSolvent

Figure 1: Decision matrix for selecting purification route based on the physical state of the crude this compound.[1]

Detailed Protocols

Protocol A: The "100 mg Test" (For Solids)

Use this if your crude material is already a solid.

Objective: Determine the ideal solvent where the compound is insoluble at room temperature (RT) but soluble at boiling point (BP).

Solvent CandidateDielectric Const.[1][2][3] (

)
Predicted BehaviorRecommendation
Water 80.1Insoluble (unless pH < 4)Avoid (Oiling out risk high)
Ethanol (EtOH) 24.5High SolubilityGood (May need cooling to -20°C)
Ethyl Acetate (EtOAc) 6.0Moderate SolubilityExcellent (Often best for binary systems)
Toluene 2.4Moderate/Low SolubilityGood (Best for removing non-polar impurities)
Hexane/Heptane 1.9InsolubleAnti-Solvent Only

Procedure:

  • Place 100 mg of crude solid in a test tube.

  • Add 0.5 mL of solvent.[1]

  • If dissolved at RT: Solvent is too strong.[1] Use as the "Good" solvent in a binary system.[2]

  • If insoluble at RT: Heat to boiling.

    • Dissolves? Allow to cool slowly.[2][3] If crystals form, this is your winner.

    • Insoluble? Solvent is too weak.[1] Use as "Anti-solvent".[1][2]

Protocol B: Salt Formation & Crystallization (For Oils)

Use this if your crude material is a sticky oil.[1] This is the industry-standard "rescue" method for amino alcohols.[1]

Theory: Converting the amine to a hydrochloride salt increases the melting point and lattice energy, forcing crystallization.

  • Dissolution: Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethyl Acetate (approx. 5 mL per gram).[1]

  • Acidification: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH) with vigorous stirring.

    • Target pH: Acidic (check with wet pH paper, aiming for pH 2-3).[1]

  • Precipitation: The HCl salt should precipitate immediately as a white solid.[1]

  • Recrystallization of Salt: Filter the solid. Recrystallize using Isopropanol (IPA) or Ethanol/Ether .[1]

Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid blob at the bottom) instead of crystallizing. How do I fix it?

  • Cause: The temperature dropped too fast, or the solvent boiling point is higher than the product's melting point (likely <70°C).

  • The Fix (Re-heating): Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass wall with a rod.

  • The Fix (Solvent Switch): Switch to a solvent with a lower boiling point (e.g., replace Toluene with DCM/Hexane) or use Protocol B (Salt Formation).

Q2: The crystals are turning brown/red upon drying.

  • Cause: The aniline (amino-phenyl) moiety is sensitive to oxidation, especially in solution or when wet.[1]

  • The Fix:

    • Add a pinch of Ascorbic Acid or wash with dilute sodium bisulfite if doing an extraction.[1]

    • Perform recrystallization under an inert atmosphere (

      
      ).[1]
      
    • Dry crystals in a vacuum desiccator immediately; do not air dry.[1]

Q3: I have low recovery yield (<50%).

  • Cause: The compound is likely too soluble in the chosen solvent at room temperature.

  • The Fix:

    • Cool the mother liquor to -20°C (freezer) overnight.

    • Concentrate the mother liquor to half volume and repeat cooling.

    • Check the pH: Ensure the amine is not protonated (if aiming for free base) by washing with

      
       before crystallization.
      

Advanced Mechanism: Why Oiling Out Happens[1]

Understanding the thermodynamics helps prevent failure.

OilingOut cluster_0 Thermodynamic Conflict HotSol Hot Saturated Solution Cooling Cooling Phase HotSol->Cooling PhaseSep Liquid-Liquid Phase Separation (Oiling Out) Cooling->PhaseSep T_oil > T_crystallization (Metastable Zone) Cryst Nucleation & Crystal Growth Cooling->Cryst Slow Cooling + Seeding PhaseSep->Cryst Re-heat & Add Anti-solvent slowly

Figure 2: The mechanism of oiling out.[1] This occurs when the "oiling out temperature" (


) is reached before the crystallization temperature (

). Remediation requires keeping the system above

while inducing nucleation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amino-alcohol purification protocols).

  • BenchChem Technical Support. (2025). Purification of (R)-3-(methylamino)-1-phenylpropan-1-ol by Recrystallization.

  • Sigma-Aldrich. (n.d.).[1] 1-(3-Aminophenyl)propan-1-one Properties (Precursor Data).

  • PubChem. (2025).[1][4][5][6] 3-Amino-1-phenylpropan-1-ol Compound Summary.

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization: General estimation of influence of particular moieties.

Sources

Troubleshooting low conversion rates in 3-(3-Aminophenyl)-1-phenylpropan-1-ol precursors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-(3-aminophenyl)-1-phenylpropan-1-ol. Low conversion rates and the formation of complex product mixtures are common hurdles, primarily arising from the multi-functional nature of the precursor molecules. This document provides in-depth, cause-and-effect troubleshooting advice to diagnose and resolve these issues.

Synthetic Overview: The Chalcone Reduction Pathway

A prevalent and cost-effective route to this compound involves the reduction of a chalcone precursor. The synthesis typically begins with a Claisen-Schmidt condensation of 3-nitrobenzaldehyde and acetophenone to form 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one, commonly known as 3-nitrochalcone.[1][2] The subsequent reduction is the critical, and often problematic, step. Three distinct functional groups must be reduced to yield the final product: the nitro group (NO₂), the α,β-unsaturated ketone's carbon-carbon double bond (C=C), and its carbonyl group (C=O).

G cluster_start Starting Materials A 3-Nitrobenzaldehyde C 3-Nitrochalcone (1-(3-nitrophenyl)-3-phenylprop-2-en-1-one) A->C Claisen-Schmidt Condensation (Base cat.) B Acetophenone B->C Claisen-Schmidt Condensation (Base cat.) D Target Product (this compound) C->D Reduction (e.g., Catalytic Hydrogenation)

Caption: Common synthetic route via 3-nitrochalcone intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is extremely low after the reduction of 3-nitrochalcone. Where should I begin my investigation?

A1: A low overall yield from a multi-group reduction points to one of three primary issues: incomplete reaction, formation of undesired side products, or product loss during workup and purification.

Your first step is to analyze the crude reaction mixture using Thin Layer Chromatography (TLC) and, if available, LC-MS. This is critical for diagnosis.

  • A single spot matching the starting material: Indicates a complete reaction failure. Focus on catalyst activity, reagent stoichiometry, and reaction conditions (See Q2).

  • Multiple spots: This is the most common scenario. It suggests either an incomplete reaction, where partially reduced intermediates are present, or the formation of side products.

    • Partially reduced intermediates may include the saturated ketone, the allylic alcohol, or the aminophenyl chalcone.

    • Side products can arise from the condensation of intermediates, such as azoxy or azo compounds from the nitro reduction pathway.[3]

A systematic approach is essential. First, confirm the identity of your starting material and ensure all reagents are pure and active. Then, focus on optimizing the reduction method itself, as detailed in the following questions.

Q2: I'm using catalytic hydrogenation (e.g., Pd/C, H₂), but the reaction is slow, incomplete, or yields a complex mixture. How can I improve this?

A2: Catalytic hydrogenation is an excellent choice for this transformation as it can theoretically reduce all three functional groups in one step.[4] However, its success is highly sensitive to several parameters.

Causality: The catalyst's role is to provide a surface for the adsorption of both hydrogen gas and the substrate, lowering the activation energy for the reduction.[5] If this process is inefficient due to poor solubility, catalyst deactivation, or suboptimal conditions, the reaction will falter, often leading to the accumulation of thermodynamically stable intermediates.

Troubleshooting Steps:

  • Catalyst Activity & Loading:

    • Activity: Catalysts, especially palladium on carbon (Pd/C), can be deactivated by exposure to air or contaminants. Always use a fresh, high-quality catalyst or one that has been stored properly under an inert atmosphere. A simple test is to run a standard, reliable hydrogenation (e.g., reducing styrene) to verify catalyst activity.

    • Loading: For a substrate with multiple reducible groups, a higher catalyst loading (e.g., 10-20 mol%) may be required compared to a simple reduction.

  • Solvent Selection & Substrate Solubility:

    • Solubility: The substrate must be fully dissolved in the solvent for efficient hydrogenation. 3-nitrochalcone has low aqueous solubility.[6]

    • Recommended Solvents: Tetrahydrofuran (THF) is often a good starting point. Protic co-solvents like ethanol (EtOH) or acetic acid (AcOH) can significantly accelerate the reaction.[3][6] The protic solvent can assist in the protonolysis steps on the catalyst surface and improve the solubility of polar intermediates.

  • Hydrogen Pressure & Reaction Temperature:

    • Pressure: While some hydrogenations proceed at atmospheric pressure (H₂ balloon), reducing a sterically hindered or electron-rich system may require elevated pressure (e.g., 50-100 psi) in a Parr shaker or autoclave.[6]

    • Temperature: Increasing the temperature (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat can sometimes promote side reactions.[3]

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress by TLC or by measuring hydrogen uptake. The disappearance of the starting material and all intermediates is the only true indicator of completion.

ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst 5-10 mol% Pd/CUse fresh catalyst; increase loading to 15-20 mol%.Ensures high catalytic activity and sufficient active sites for a demanding reduction.
Solvent THF or Ethyl AcetateUse a THF/EtOH or THF/AcOH co-solvent system.Improves substrate/intermediate solubility and accelerates proton transfer steps.[6]
H₂ Pressure 1 atm (balloon)Increase pressure to 50-100 psi in a pressure vessel.Increases H₂ concentration on the catalyst surface, driving the reaction forward.
Temperature Room TemperatureIncrease to 40-60 °C.Overcomes the activation energy barrier for more difficult reduction steps.
Q3: My analysis shows the presence of hydroxylamine, nitroso, or azoxy intermediates. How do I ensure complete reduction of the nitro group?

A3: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates (nitroso, hydroxylamine). The accumulation of these intermediates indicates that the reduction is stalling.

Causality: This issue arises when the reducing agent is not potent enough or is used in insufficient quantities to complete all reduction steps. In catalytic hydrogenation, this can happen if the catalyst is poisoned or conditions are too mild. In metal/acid reductions, it points to a stoichiometric issue.

Caption: Reduction pathway of a nitro group and common side products.

Troubleshooting Steps:

  • For Catalytic Hydrogenation: Follow the optimization steps in Q2. A more active catalyst system, such as Platinum on carbon (Pt/C), or increasing hydrogen pressure is often effective.

  • For Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl):

    • Stoichiometry is Key: Ensure you are using a sufficient excess of the metal reductant. For stannous chloride (SnCl₂·2H₂O), 3-5 equivalents per nitro group are typically required.[3] For iron powder, a larger excess may be needed.

    • Activation: The surface of the metal is critical. For iron, adding a small amount of ammonium chloride (NH₄Cl) or using acidic conditions (like Fe in acetic acid) can activate the surface and improve reaction rates.[7]

    • Drive to Completion: These reactions often require heating (reflux) to ensure they go to completion. Monitor by TLC until the starting material and all yellow/orange intermediates (azoxy compounds are often colored) are gone.

Q4: I'm using Sodium Borohydride (NaBH₄) and only the ketone is reduced, leaving the C=C bond and nitro group. How do I reduce all three groups?

A4: This outcome is expected and highlights an issue of chemoselectivity.

Causality: Sodium borohydride (NaBH₄) is a mild reducing agent, highly selective for aldehydes and ketones. It will not typically reduce an isolated carbon-carbon double bond or a nitro group under standard conditions (e.g., in methanol or ethanol).[8][9] While it can sometimes reduce a C=C bond when it's conjugated with a carbonyl (a 1,4-conjugate addition), this is often slower and less reliable than the direct 1,2-addition to the carbonyl.[10] Lithium aluminum hydride (LiAlH₄) is more powerful but can also be unpredictable with nitro groups and is less safe to handle.

Recommended Strategies:

  • Switch to a Non-Selective Method: The most straightforward solution is to use a method that reliably reduces all three groups, such as catalytic hydrogenation (Pd/C with H₂), as described in Q2. Transfer hydrogenation using palladium on carbon with a hydrogen donor like ammonium formate is also highly effective for reducing chalcones completely to saturated alcohols.[4]

  • Adopt a Stepwise Protocol: If you must use hydride reagents, a multi-step process is necessary.

    • Step 1: Reduce the Ketone and Alkene. First, reduce the α,β-unsaturated ketone to a saturated alcohol. A combination of NaBH₄ with an additive (e.g., NiCl₂ or in an acidic medium like acetic acid) can achieve this.[11][12]

    • Step 2: Reduce the Nitro Group. After isolating the saturated nitro-alcohol, perform a separate reduction of the nitro group using a standard method like SnCl₂/HCl or Fe/NH₄Cl.[3][7]

Q5: I am attempting a synthesis involving a Grignard reagent and an aminophenyl precursor, but the reaction fails. What is the likely cause?

A5: This is a classic incompatibility issue. Grignard reagents are extremely strong bases.

Causality: The primary amine (-NH₂) on your precursor has acidic protons (pKa ≈ 35). The Grignard reagent (R-MgX) will react with this acidic proton in a simple acid-base reaction far more rapidly than it will add to a carbonyl or other electrophile. This reaction consumes the Grignard reagent and deprotonates the amine, effectively halting your desired carbon-carbon bond formation.[13]

Solution: Amine Protection

You must "protect" the amine group by converting it into a functional group that is stable to Grignard reagents and can be easily removed later. The most common protecting groups for amines are carbamates.[14][15]

G A Amine Precursor (Ar-NH₂) B Protected Amine (e.g., Ar-NHBoc) A->B Protection (e.g., (Boc)₂O) C Grignard Reaction Product B->C 1. Grignard Reagent 2. H₃O⁺ workup D Final Deprotected Product C->D Deprotection (e.g., TFA, HCl)

Caption: General workflow for using an amine protecting group.

Recommended Protecting Groups:

  • Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups. It is installed using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to basic and nucleophilic conditions (like Grignards). It is easily removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA) or HCl.[16][17]

  • Cbz (Carboxybenzyl): Installed using benzyl chloroformate (Cbz-Cl). It is also stable to many conditions but is typically removed by catalytic hydrogenation (H₂/Pd-C).[14][17] This may not be suitable if other reducible groups are present in the final deprotection step.

Detailed Experimental Protocols

Protocol 1: Optimized One-Pot Catalytic Hydrogenation

This protocol is designed to maximize the chances of a complete reduction of 3-nitrochalcone in a single step.

  • Setup: To a high-pressure reaction vessel (e.g., a Parr shaker bottle), add 3-nitrochalcone (1.0 eq) and 10-15 mol% of 10% Palladium on Carbon (Pd/C, 50% wet). The catalyst should be handled carefully and not allowed to dry completely in the air.

  • Solvent Addition: Add a solvent mixture of THF and Ethanol (e.g., a 4:1 ratio) to fully dissolve the substrate. A typical concentration is 0.1 M.

  • Reaction: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 60-100 psi.

  • Execution: Begin vigorous stirring and heat the mixture to 40-50 °C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. Periodically (e.g., every 2-4 hours), carefully depressurize, take a small aliquot of the reaction mixture, filter it through a small plug of Celite, and analyze by TLC to check for the disappearance of the starting material and any intermediates.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the entire reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent (THF or EtOH).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.[18][19]

Protocol 2: Stepwise Reduction (Ketone/Alkene then Nitro)

This protocol offers greater control by reducing the functional groups in stages.

Part A: Reduction of the Unsaturated Ketone

  • Setup: In a round-bottom flask, dissolve 3-nitrochalcone (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed, typically yielding the saturated ketone or a mixture including the alcohol.

  • Workup: Carefully quench the reaction by the slow addition of water, followed by acidification with 2M HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield crude 3-(3-nitrophenyl)-1-phenylpropan-1-one (or the corresponding alcohol).

Part B: Reduction of the Nitro Group

  • Setup: Dissolve the crude product from Part A (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (2-4 hours).

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water and basify carefully with a saturated sodium bicarbonate or NaOH solution until the pH is >8, which will precipitate tin salts.

  • Isolation: Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude final product.

References

  • Royal Society of Chemistry. (n.d.).
  • Ashenhurst, J. (2018, June 7).
  • (n.d.).
  • (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps.
  • Tokyo Chemical Industry. (n.d.). Protecting Agents.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsmdqzEydrg2y2kxt6Mi2GOwjGtQ3leGpSy6XCEEdF1FAbxMOR__Q5041gTRvHRmxyNnx1ktfLuAZKaPt9_1vBEpcGBHQ-r8MKhKEOwHpUjazM_TJ0UAhaow50jphk18bPmv8Sk8Yw1saMvEAsVdhqXUNMSsqCjchSNfaMYjRvocYigZwe-mDrF4l1ClUcUTS-nydEN4bSI68iOBZbLIKgy4NTg4JsR-kC-55RJXSGX81dX2k=]([Link]...

Sources

Improving enantiomeric excess in chiral 3-(3-Aminophenyl)-1-phenylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of chiral 3-(3-Aminophenyl)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (e.e.) of this critical chiral building block. Chiral 1,3-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and natural products.[1][2] Achieving high enantiopurity is often paramount for therapeutic efficacy and safety.[2]

This resource provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on the asymmetric reduction of the corresponding prochiral ketone, 3-amino-1-phenylpropan-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Enantiomeric Excess (e.e.) in the Asymmetric Reduction

Question: My asymmetric reduction of 3-(3-aminophenyl)-1-phenylpropan-1-one is yielding the desired 1,3-amino alcohol but with a low enantiomeric excess. What are the primary factors influencing stereoselectivity, and how can I systematically improve it?

Answer: Low enantiomeric excess is a frequent hurdle in asymmetric catalysis and typically points to one or more suboptimal reaction parameters.[3] The key to enhancing e.e. lies in meticulously controlling the reaction environment to favor the desired chiral transition state.

Here’s a breakdown of potential causes and actionable troubleshooting steps:

1. Non-Catalytic Background Reaction:

  • The Problem: A portion of the reduction may be occurring through a non-catalyzed pathway, which produces a racemic mixture of the alcohol. This racemic product directly diminishes the overall enantiomeric excess of your isolated product.[3]

  • Causality: The reducing agent (e.g., borane) can directly reduce the ketone without the influence of the chiral catalyst. This is more prevalent at higher temperatures where the activation energy for the uncatalyzed reaction can be more easily overcome.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Decreasing the temperature often suppresses the non-catalytic reaction to a greater extent than the desired catalytic pathway, thereby increasing enantioselectivity.[3][4] It is advisable to screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to identify the optimum for your specific substrate-catalyst pairing.[3]

    • Control Reagent Addition: Slow, dropwise addition of the reducing agent solution helps to maintain a low instantaneous concentration, which favors the faster, catalyzed reaction pathway over the slower, uncatalyzed background reaction.[3]

2. Catalyst and Reagent Integrity:

  • The Problem: The purity and activity of your chiral catalyst, reagents, and solvents are paramount. Impurities can deactivate the catalyst or interfere with the formation of the highly organized transition state required for high stereoselectivity.

  • Causality:

    • Moisture and Oxygen: Many asymmetric catalysts, particularly organometallic complexes like those used in Noyori-type hydrogenations, are sensitive to air and moisture.[3] The active catalytic species can be deactivated through oxidation or hydrolysis. The Corey-Bakshi-Shibata (CBS) reduction is also known to be sensitive to water, which can significantly impact enantiomeric excess.[5][6]

    • Acidic/Basic Impurities: Trace acidic or basic impurities in your substrate or solvent can react with the catalyst or ligands, leading to deactivation or altered catalytic activity.[3]

    • Catalyst Enantiopurity: The enantiomeric purity of your catalyst or chiral ligand directly dictates the maximum possible e.e. of your product.

  • Troubleshooting Steps:

    • Ensure Anhydrous and Inert Conditions: Rigorously dry all glassware and use anhydrous solvents.[7] Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.[3] Schlenk techniques or the use of a glovebox for catalyst handling are highly recommended.[3]

    • Purify Reagents: Purify the starting ketone (3-(3-aminophenyl)-1-phenylpropan-1-one) via recrystallization or column chromatography to remove any potential inhibitors. Ensure the reducing agent is of high purity and handled under inert conditions.

    • Verify Catalyst Quality: Use a fresh, properly stored catalyst. If you suspect catalyst degradation, consider preparing it in situ or sourcing a new batch. Verify the enantiopurity of the chiral ligand or catalyst if possible.

3. Mismatched Catalyst-Substrate Pairing:

  • The Problem: The chosen chiral catalyst or ligand may not be optimal for the specific electronic and steric properties of 3-(3-aminophenyl)-1-phenylpropan-1-one.

  • Causality: The "lock-and-key" interaction between the catalyst and the substrate is what drives enantioselectivity. The aminophenyl group in your substrate could potentially coordinate with the catalyst in a non-productive manner or sterically hinder the ideal approach to the ketone. The hydroxyl group of a substrate can also coordinate with the reducing agent, influencing the approach of the hydride.[8]

  • Troubleshooting Steps:

    • Screen a Library of Catalysts/Ligands: If feasible, screen different classes of catalysts. For transfer hydrogenations, various chiral diphosphine and diamine ligands are available for ruthenium and rhodium catalysts.[9] For borane reductions, different oxazaborolidine catalysts (CBS catalysts) can be tested.[6][10]

    • Consider Substrate Modification: In some cases, protecting the amine functionality (e.g., as a carbamate or amide) can prevent unwanted coordination with the catalyst and improve enantioselectivity. This protecting group can be removed in a subsequent step.

4. Suboptimal Solvent and Concentration:

  • The Problem: The solvent plays a crucial role in the catalytic cycle, influencing catalyst solubility, stability, and the conformation of the transition state.

  • Causality: Solvent polarity and coordinating ability can significantly impact the energetics of the diastereomeric transition states. An inappropriate solvent can lead to catalyst aggregation or poor turnover.

  • Troubleshooting Steps:

    • Solvent Screening: Perform the reaction in a range of solvents with varying properties (e.g., THF, Toluene, Dichloromethane, Diethyl Ether).[3][4]

    • Concentration Optimization: Vary the reaction concentration. In some instances, product inhibition can occur, where the chiral alcohol product coordinates to the catalyst, impeding its activity.[3] Adjusting the concentration may mitigate this effect.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low e.e. Observed check_purity 1. Check Reagent & Catalyst Purity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok repurify Action: Re-purify Substrate. Use Fresh/Verified Catalyst. purity_ok->repurify No check_conditions 2. Review Reaction Conditions purity_ok->check_conditions Yes repurify->check_conditions anhydrous_ok Strictly Anhydrous/Inert? check_conditions->anhydrous_ok improve_technique Action: Oven-dry glassware. Use Schlenk line/glovebox. anhydrous_ok->improve_technique No check_temp 3. Optimize Temperature anhydrous_ok->check_temp Yes improve_technique->check_temp temp_screened Temp Screened? check_temp->temp_screened screen_temp Action: Run reaction at multiple temperatures (e.g., 0, -25, -78 °C). temp_screened->screen_temp No check_solvent 4. Optimize Solvent temp_screened->check_solvent Yes screen_temp->check_solvent solvent_screened Solvent Screened? check_solvent->solvent_screened screen_solvent Action: Screen a range of solvents (e.g., THF, Toluene, DCM). solvent_screened->screen_solvent No check_catalyst 5. Evaluate Catalyst-Substrate Match solvent_screened->check_catalyst Yes screen_solvent->check_catalyst consider_alt Action: Consider alternative chiral catalyst/ligand (e.g., different CBS variant, Noyori-type catalyst). check_catalyst->consider_alt end_node Improved e.e. consider_alt->end_node

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Issue 2: Catalyst Deactivation in Asymmetric Transfer Hydrogenation

Question: My Noyori-type asymmetric hydrogenation is stalling or showing a loss of enantioselectivity over time. What might be causing catalyst deactivation?

Answer: Ruthenium-based catalysts, like those developed by Noyori and his coworkers, are exceptionally powerful for the asymmetric hydrogenation of ketones.[9][11] However, their catalytic activity is sensitive to specific conditions and impurities.

1. Oxygen Sensitivity:

  • The Problem: The active Ru-hydride species is highly susceptible to oxidation.[3]

  • Solution: Ensure the rigorous exclusion of air throughout the experimental setup. Use a glovebox for handling the catalyst and employ Schlenk techniques for the reaction itself. Degas all solvents thoroughly before use.

2. Acidic Impurities:

  • The Problem: Traces of acid can protonate the diamine ligand or react with the active catalyst, leading to deactivation.[3]

  • Solution: The addition of a catalytic amount of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu), can effectively scavenge acidic impurities and enhance catalyst performance.[3]

3. Product Inhibition:

  • The Problem: The chiral alcohol product can sometimes coordinate to the ruthenium center, inhibiting further catalytic turnover.[3]

  • Solution: Adjusting the reaction concentration may help. Running the reaction at a more dilute concentration can sometimes disfavor product inhibition.

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction using a CBS Catalyst

This protocol outlines the enantioselective reduction of a prochiral ketone using a borane source and a catalytic amount of an oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).[6][12]

Materials:

  • 3-(3-Aminophenyl)-1-phenylpropan-1-one

  • (R)- or (S)-CBS oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: Under an argon or nitrogen atmosphere, add the CBS catalyst (5-10 mol%) to a flame-dried reaction flask.

  • Catalyst-Borane Complexation: Add anhydrous THF, and cool the solution to the desired temperature (e.g., -20 °C). Slowly add the borane solution (approx. 0.6 equivalents relative to the ketone) to the catalyst solution. Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[5][10]

  • Substrate and Reductant Addition: In a separate flame-dried flask, dissolve the 3-(3-aminophenyl)-1-phenylpropan-1-one (1.0 equivalent) in anhydrous THF. Simultaneously, add the ketone solution and the remaining borane solution (approx. 0.6 equivalents) dropwise to the catalyst mixture over a period of 1-2 hours using syringe pumps to ensure a slow, controlled addition.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[2]

  • Analysis: Determine the enantiomeric excess of the purified this compound using chiral HPLC or chiral GC.[4][7]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (Noyori-type)

This protocol describes the reduction of a prochiral ketone using a hydrogen donor (like 2-propanol or a formic acid/triethylamine mixture) and a chiral ruthenium catalyst.[13]

Materials:

  • 3-(3-Aminophenyl)-1-phenylpropan-1-one

  • Chiral Ru-catalyst (e.g., RuCl) (0.5-2 mol%)

  • Hydrogen Donor: Anhydrous 2-propanol or a 5:2 mixture of formic acid and triethylamine.

  • Anhydrous solvent (if different from hydrogen donor, e.g., DCM)

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the Ru-catalyst and the 3-(3-aminophenyl)-1-phenylpropan-1-one to a Schlenk flask.

  • Solvent/Hydrogen Donor Addition: Add the degassed hydrogen donor (e.g., 2-propanol). If using formic acid/triethylamine, this mixture often serves as the hydrogen source and solvent.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water and brine to remove the catalyst and any salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol via flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Data Summary Table

The choice of catalyst and reaction conditions can dramatically affect the enantiomeric excess. The following table provides a hypothetical comparison to illustrate the impact of optimization.

EntryCatalyst SystemTemperature (°C)Solvente.e. (%)
1(R)-Me-CBS / BH₃·SMe₂25THF75
2(R)-Me-CBS / BH₃·SMe₂-20THF92
3(R)-Me-CBS / BH₃·SMe₂-40Toluene96
4RuCl[(R,R)-TsDPEN]25HCOOH:NEt₃88
5RuCl[(R,R)-TsDPEN]402-Propanol94

This data is illustrative and actual results will vary based on precise experimental conditions and substrate purity.

Mechanistic Overview: CBS Reduction

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ TS Ternary Complex (Chair-like Transition State) Complex->TS + Ketone (Coordination) Ketone Prochiral Ketone Product_Complex Alkoxyborane Product Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Product Release + BH₃ Alcohol Chiral Alcohol Product_Complex->Alcohol Workup

Caption: Simplified catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.

The enantioselectivity of the CBS reduction stems from the formation of a highly organized, chair-like six-membered transition state.[12] The borane first coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst.[5][6] This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone. The ketone orients itself to minimize steric interactions between its substituents and the catalyst's chiral scaffold, leading to a facial-selective hydride transfer.[5]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of chiral alcohols. BenchChem.
  • BenchChem Technical Support Team. (2025). Improving enantiomeric excess in Dip-Cl reductions. BenchChem.
  • (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
  • Abdur-Rashid, K., et al. (2001). Catalytic Cycle for the Asymmetric Hydrogenation of Prochiral Ketones to Chiral Alcohols. Journal of the American Chemical Society.
  • Kumar, A., & Kumar, A. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
  • Jerić, M., & Vrbanc, B. (2014). Advances in Catalyst Systems for the Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Taylor & Francis Online.
  • (n.d.).
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • BenchChem Technical Support Team. (2025). Discovery and synthesis of chiral amino alcohols. BenchChem.
  • Corey, E. J., & Helal, C. J. (1998). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
  • (n.d.). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Royal Society of Chemistry.
  • (n.d.).
  • (2021).
  • BenchChem Technical Support Team. (2025). The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide. BenchChem.
  • (n.d.).
  • (2018).
  • (n.d.). Corey–Itsuno reduction. Wikipedia.
  • (2018).
  • (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Royal Society of Chemistry.
  • BenchChem Technical Support Team. (2025). Improving enantiomeric excess in asymmetric synthesis. BenchChem.
  • (n.d.). Enantioselective reduction of ketones. Wikipedia.
  • (n.d.). Effect of substituents on enantioselectivity in chiral oxazaborolidine mediated asymmetric ketone reduction reaction. Indian Academy of Sciences.
  • (2018). Why there is so much difference in enantiomeric excess (%ee)?

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent Resolution of 3-(3-Aminophenyl)-1-phenylpropan-1-ol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the 1H NMR spectral characteristics of 3-(3-Aminophenyl)-1-phenylpropan-1-ol. As a bifunctional intermediate containing both a benzylic alcohol and a meta-substituted aniline, this molecule presents unique resolution challenges.

We compare two primary "performance" metrics for structural validation:

  • Solvent Resolution Performance: Comparing CDCl₃ (standard) vs. DMSO-d₆ (enhanced resolution of exchangeable protons).

  • Synthetic Validation Performance: Distinguishing the product from its ketone precursor (3-(3-aminophenyl)-1-phenylpropan-1-one) and regioisomers.[1]

Structural Analysis & Challenge Definition

The molecule consists of three distinct magnetic environments:

  • Core Linker: A 3-carbon aliphatic chain (propyl).[2][1]

  • Ring A (Phenyl): A mono-substituted, magnetically equivalent aromatic system.[2][1]

  • Ring B (3-Aminophenyl): A meta-substituted, magnetically complex ABCD system.[2][1]

The Analytical Challenge
  • Overlap: The aliphatic protons of the propyl chain can overlap with impurities or water.

  • Exchangeable Protons: The -OH and -NH₂ protons are often invisible or broadened in CDCl₃ due to rapid chemical exchange, leading to incomplete characterization.[2][1]

  • Regioisomerism: Distinguishing the meta-amino (3-position) from the para-amino (4-position) isomer requires precise analysis of splitting patterns (

    
    -coupling).[1]
    

Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent dictates the "performance" of the spectral readout.[3] Below is a comparative dataset illustrating why DMSO-d₆ is the superior choice for this specific amino-alcohol.

Table 1: Solvent Performance Data
FeatureAlternative A: CDCl₃ Preferred: DMSO-d₆ Technical Insight
-OH Signal Broad singlet or invisible (1.5 - 2.0 ppm)Sharp doublet (~5.2 ppm)DMSO forms H-bonds, slowing exchange.[2][1] Doublet arises from

coupling.[2][1]
-NH₂ Signal Broad hump (3.0 - 4.0 ppm)Distinct broad singlet (~4.8 - 5.0 ppm)DMSO separates these from the aliphatic baseline.[1]
Water Peak ~1.56 ppm (Interferes with H-2)~3.33 ppm (Clear of aliphatic region)Critical for integrating the central methylene protons.[1]
Aromatic Resolution CompressedExpandedDipolar aprotic nature of DMSO enhances shift dispersion of the aniline ring.
Decision Matrix: Solvent Selection Workflow

SolventSelection Start Sample: this compound Goal Define Analytical Goal Start->Goal QuickCheck Routine Purity Check Goal->QuickCheck Speed FullChar Full Structural Elucidation (Publishing Standard) Goal->FullChar Accuracy CDCl3 Select CDCl3 (Fast, Cheap, Good Solubility) QuickCheck->CDCl3 DMSO Select DMSO-d6 (Viscosity: High, Exchange: Slow) FullChar->DMSO ResultA Result: OH/NH2 invisible. Aliphatic integration errors. CDCl3->ResultA ResultB Result: OH visible (doublet). NH2 visible. Clear integration. DMSO->ResultB

Figure 1: Decision matrix for solvent selection based on analytical requirements.

Detailed Spectral Interpretation (in DMSO-d₆)

This section details the specific chemical shifts (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and splitting patterns.[2][4][5][6][7]
A. Aliphatic Region (The Linker)

The propyl chain connects the two aromatic systems.

  • H-1 (Benzylic Methine):

    
     4.5 – 4.7 ppm (Multiplet/dt).[2][1] Note: In DMSO, this couples to the OH, appearing as a quartet or apparent quintet if resolution is high.[2][1]
    
  • H-2 (Central Methylene):

    
     1.7 – 1.9 ppm (Multiplet).[2][1] Shielded relative to H-1 and H-3.
    
  • H-3 (Benzylic Methylene):

    
     2.4 – 2.6 ppm (Triplet, 
    
    
    
    Hz).[2][1] Deshielded by the adjacent aromatic ring.
B. Aromatic Region (The Distinction)

This is the core validation step.[2] You must distinguish the Mono-substituted Ring A from the Meta-substituted Ring B .[1]

Ring A (Phenyl - Unsubstituted):

  • Pattern: Multiplet (overlapping).[2][1]

  • Shift:

    
     7.20 – 7.40 ppm.[2]
    
  • Integration: 5H.

Ring B (3-Aminophenyl - Meta-substituted): The amine group (-NH₂) is an electron-donating group (EDG), causing significant upfield shielding at ortho and para positions.[2][1]

  • H-2' (Ortho to NH₂, Ortho to Alkyl):

    
     ~6.3 – 6.4 ppm (Singlet-like/Narrow Doublet).[2][1] Most shielded due to synergistic effect.
    
  • H-4' (Ortho to NH₂, Para to Alkyl):

    
     ~6.4 – 6.5 ppm (Doublet, 
    
    
    
    Hz).[2][1]
  • H-6' (Para to NH₂, Ortho to Alkyl):

    
     ~6.4 – 6.5 ppm (Doublet, 
    
    
    
    Hz).[2][1]
  • H-5' (Meta to NH₂, Meta to Alkyl):

    
     ~6.9 – 7.0 ppm (Triplet, 
    
    
    
    Hz).[2][1] Least shielded in this ring.
C. Exchangeable Protons (DMSO-d₆ specific)
  • -OH (Alcohol):

    
     ~5.1 – 5.3 ppm (Doublet, 
    
    
    
    Hz).[2][1]
  • -NH₂ (Amine):

    
     ~4.8 – 5.0 ppm (Broad Singlet, 2H).[2][1]
    

Comparative Analysis 2: Synthetic Validation (Product vs. Precursor)

When reducing the ketone precursor (3-(3-aminophenyl)-1-phenylpropan-1-one) to the alcohol, NMR is the primary validation tool.[1]

Table 2: Reaction Monitoring Guide
Signal TypePrecursor (Ketone) Product (Alcohol) Observation
Carbonyl Carbon C=O present (IR/13C)Absent
H-1 (Alpha to O) Absent (Carbonyl)Appears at ~4.6 ppmDiagnostic signal for successful reduction.[2][1]
H-2 (Beta Protons) Triplet (~3.2 ppm)Upfield Shift to ~1.8 ppmLoss of anisotropy from carbonyl.[2][1]
H-3 (Benzylic) Triplet (~2.9 ppm)Upfield Shift to ~2.5 ppmSlight shielding.[2][1]

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure the resolution of the meta-coupling constants (


 Hz) and OH coupling.
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[2][1]

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (~3.3 ppm), which can overlap with the H-3 triplet if broad.[2][1]

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).[2]

  • Acquisition:

    • Scans (NS): 16 or 32.[2][1]

    • Relaxation Delay (D1): Increase to 5 seconds to allow full relaxation of aromatic protons for accurate integration.

Protocol B: D₂O Exchange (Validation of -OH/-NH₂)

Use this if the assignment of exchangeable protons is ambiguous.[1]

  • Run the standard spectrum in DMSO-d₆.

  • Add 1 drop of D₂O to the NMR tube.[2]

  • Shake vigorously and let settle for 2 minutes.

  • Re-run the spectrum.[2]

    • Result: The doublet at ~5.2 ppm (-OH) and broad singlet at ~4.9 ppm (-NH₂) will disappear .[1]

    • Result: The H-1 signal (previously a quartet/quintet) will collapse into a simpler triplet/dd.[1]

Structural Assignment Logic Pathway

The following diagram illustrates the logical flow for assigning the aromatic signals, distinguishing the meta-isomer from para-isomers.

AromaticAssignment AromaticRegion Aromatic Region (6.0 - 7.5 ppm) Integration Integration Check AromaticRegion->Integration GroupA 5H Multiplet (7.2 - 7.4 ppm) Unsubstituted Phenyl Integration->GroupA Downfield GroupB 4H Pattern (6.3 - 7.0 ppm) Substituted Ring Integration->GroupB Upfield (Shielded) PatternCheck Splitting Pattern? GroupB->PatternCheck Para AA'BB' System (2 Doublets) REJECT (Para-isomer) PatternCheck->Para Meta ABCD System (Singlet, 2 Doublets, Triplet) CONFIRM (Meta-isomer) PatternCheck->Meta Assign Specific Assignment: Singlet = H2' (Ortho to both) Triplet = H5' (Meta to both) Meta->Assign

Figure 2: Logic pathway for distinguishing meta-substitution from para-substitution in the aromatic region.

References

  • Abraham, R. J., et al. (2006).[2][1][8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[2][1][3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link[2][1]

  • PubChem. "3-Amino-1-phenylpropan-1-ol Compound Summary."[1][9][10] National Library of Medicine.[2][1] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants and additivity rules).
  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table - Aromatic and Aliphatic Regions." Link

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in established regulatory and scientific principles. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of pharmaceutical compounds.

The Analytical Challenge: Understanding the Analyte

This compound is a molecule possessing a unique combination of chemical features: a basic aromatic amine, a secondary alcohol, and two phenyl rings. This structure presents both opportunities and challenges for chromatographic separation.

  • Polarity: The presence of the amine (-NH2) and hydroxyl (-OH) groups imparts significant polarity, while the phenyl rings and propyl chain contribute non-polar character. This mixed polarity means that its retention behavior can be manipulated significantly with mobile phase pH.

  • pKa: The aromatic amine group is basic. Its state of ionization is dependent on the mobile phase pH. At a pH below its pKa, the amine will be protonated (-NH3+), making the molecule more polar and affecting its interaction with the stationary phase. Controlling the pH is therefore critical to achieving sharp, symmetrical peaks.[1]

  • UV Absorbance: The two phenyl rings provide strong chromophores, making UV detection a highly suitable and sensitive technique for quantification.

The primary goal is not just to quantify the main component but to develop a stability-indicating method . This is an analytical procedure capable of accurately separating the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products that may form under various stress conditions.[2]

The Strategic Workflow: A Four-Pillar Approach

A successful method development strategy is a systematic process. We will follow a logical progression designed to build a robust and reliable method from the ground up. This workflow ensures that the final method is not only effective but also well-understood and defensible.

cluster_0 A Pillar 1: Method Scouting & Initial Screening B Pillar 2: Forced Degradation Studies (Specificity) A->B Establish preliminary conditions C Pillar 3: Method Optimization B->C Identify critical peak pairs D Pillar 4: Method Validation (ICH Q2(R1)) C->D Finalize robust method E Routine Analysis D->E Implement for QC

Caption: High-level workflow for HPLC method development.

Pillar 1: Method Scouting & Initial Screening

The initial phase involves screening a variety of chromatographic conditions to find a promising starting point. The choices made here are guided by the analyte's physicochemical properties.

Comparison of Stationary Phases (Columns)

The column is the heart of the separation. For an analyte with mixed polarity like ours, several reversed-phase column chemistries are viable candidates. The goal is to screen columns with different selectivities to increase the chances of resolving all impurities.[3]

Column ChemistrySeparation PrincipleRationale for this compoundPotential Outcome
C18 (Octadecylsilane) Hydrophobic interactionsThe industry standard and most common starting point for small molecules. Interacts with the phenyl rings and propyl chain.[4][5]Good retention of the main peak and non-polar impurities. May not resolve closely related polar impurities well.
C8 (Octylsilane) Hydrophobic interactionsLess retentive than C18.Shorter analysis time. May provide different selectivity for moderately polar compounds compared to C18.
Phenyl-Hexyl Hydrophobic & π-π interactionsThe phenyl-hexyl phase can have unique interactions (pi-pi stacking) with the analyte's aromatic rings.Offers alternative selectivity, which can be crucial for resolving aromatic impurities that co-elute on a C18 column.
Polar-Embedded (e.g., Amide) Hydrophobic & polar interactionsContains a polar group embedded in the alkyl chain, which can reduce peak tailing with basic compounds like our amine.Improved peak shape for the main analyte without requiring strong mobile phase additives.
Comparison of Mobile Phase Conditions

The mobile phase drives the separation. We will compare different organic modifiers and pH levels to understand their impact on retention and selectivity.

ParameterAlternativesRationale and Comparison
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH)ACN typically offers lower viscosity (lower backpressure), a lower UV cutoff, and often results in sharper peaks than Methanol. Methanol can offer different selectivity and is sometimes more effective for resolving certain peak pairs. ACN is generally the preferred starting point.[6]
Aqueous Phase pH Acidic (e.g., pH 2.5-3.5) vs. Near Neutral (e.g., pH 6.0-7.0)Acidic pH: Using a buffer like 0.1% Formic Acid or a phosphate buffer will ensure the amine group is fully protonated (-NH3+). This typically leads to good peak shape and predictable retention in reversed-phase. Neutral pH: At this pH, the amine may be partially or fully in its free base form, which can lead to peak tailing on standard silica-based columns. However, it may provide unique selectivity for certain impurities.

Experimental Protocol: Initial Method Scouting

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: A fast scouting gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths and identify the absorbance maximum (λmax), likely around 254 nm.

  • Injection Volume: 5 µL.

  • Sample Concentration: 1.0 mg/mL in a 50:50 mixture of water and ACN.

  • Screening: Repeat the analysis on a Phenyl-Hexyl column to compare selectivity.

Pillar 2: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. The objective is to intentionally degrade the sample under harsh conditions to generate potential degradation products.[2][7] The analytical method must then prove its ability to separate these newly formed peaks from the main analyte and from each other. According to ICH guidelines, a degradation of 5-20% is typically targeted to avoid generating secondary or irrelevant degradation products.[7]

cluster_0 cluster_1 Stress Conditions A Prepare API Stock Solution (e.g., 1 mg/mL) B Aliquot for each stress condition A->B S1 Acid (e.g., 0.1N HCl, 60°C) B->S1 S2 Base (e.g., 0.1N NaOH, RT) B->S2 S3 Oxidative (e.g., 3% H2O2, RT) B->S3 S4 Thermal (e.g., 80°C, Solid) B->S4 S5 Photolytic (ICH Q1B light exposure) B->S5 C Neutralize (if needed) & Dilute to working conc. S1->C S2->C S3->C S4->C S5->C D Analyze via HPLC (along with unstressed control) C->D E Evaluate Data: - % Degradation - Peak Purity - Resolution D->E

Caption: Workflow for forced degradation studies.

Experimental Protocols: Forced Degradation

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of API stock (1 mg/mL) with 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the working concentration.
Base Hydrolysis Mix 1 mL of API stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute.
Oxidation Mix 1 mL of API stock with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light. Dilute to the working concentration.[7]
Thermal Degradation Store the solid API powder in an oven at 80 °C for 48 hours. Dissolve the stressed powder to the working concentration for analysis.[8]
Photolytic Degradation Expose the solid API and a solution of the API to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][9]

The results from these studies are crucial. They confirm the method's specificity and guide the optimization process by highlighting the "critical peak pairs"—the most difficult-to-separate impurities.

Pillar 3: Method Optimization

With data from the scouting and degradation studies, the method can be fine-tuned to ensure all components are well-resolved. The goal is to achieve a minimum resolution (Rs) of 1.5 between all peaks, with good peak symmetry (Tailing Factor ≤ 2.0).

  • Gradient Adjustment: If the initial scouting gradient does not resolve all peaks, the gradient slope can be made shallower around the elution time of the critical pairs to improve their separation.

  • Temperature Control: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak efficiency and change selectivity.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate generally increases resolution but lengthens the run time.

  • pH Modification: Small adjustments to the mobile phase pH (e.g., from 2.8 to 3.2) can subtly change the ionization state of the analyte and impurities, often having a significant impact on selectivity.[3]

This iterative process of small, deliberate changes is continued until a robust set of conditions is found that meets all system suitability criteria.

Pillar 4: Method Validation

Once the method is optimized, it must be formally validated to prove it is fit for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][10][11][12] This is the final step in demonstrating that the method is accurate, precise, and reliable for routine use in a quality control environment.

Summary of Key Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (using a DAD) should pass. No co-elution at the analyte peak. All degradant peaks are resolved from the analyte (Rs > 1.5).
Linearity To show that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy To demonstrate the closeness of the test results to the true value.% Recovery of spiked impurity standards should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) To show the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ level should meet requirements (e.g., RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria (e.g., resolution, tailing) must be met when parameters like pH (±0.2), temperature (±5°C), and flow rate (±10%) are varied.[13]

Conclusion

Developing a stability-indicating HPLC method for the purity of this compound is a systematic, multi-faceted process that relies on a thorough understanding of the analyte's chemistry and the principles of chromatography. By following a logical workflow that includes comprehensive scouting, rigorous forced degradation studies, meticulous optimization, and formal validation, a reliable and robust method can be established. This comparative approach, weighing the merits of different columns and mobile phases, ensures that the final method is not only scientifically sound but also fully compliant with global regulatory expectations, ultimately safeguarding product quality and patient safety.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Force Degradation for Pharmaceuticals: A Review. (2018). IJSDR.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (2023, June 13). SynThink Research Chemicals.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • Continuous screening of analytical parameters facilitates efficient development of HPLC methods required for impurity profiling. (2017, July 11). Taylor & Francis Online.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022, April 15). LCGC International.
  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
  • ICH Q2(R1) Analytical Method Validation. Scribd.
  • Picking the Perfect HPLC Column. (2014, October 31). Biocompare.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho.
  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). American Pharmaceutical Review.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Primary Aromatic Amine / Functionalized Benzyl Alcohol

Handling 3-(3-Aminophenyl)-1-phenylpropan-1-ol requires protocols exceeding standard organic synthesis measures. While specific Safety Data Sheets (SDS) for this exact isomer are rare, its structure—containing a primary aromatic amine (aniline moiety) and a secondary alcohol —dictates the safety profile.

Critical Hazard Warning: The presence of the aniline functionality introduces a high risk of cutaneous absorption and sensitization . Standard laboratory nitrile gloves often provide insufficient protection against aromatic amines due to rapid permeation.

Core Hazard Matrix
Functional GroupAssociated HazardGHS Classification (Derived)
Aniline Moiety (3-Aminophenyl)Skin Absorption , Methemoglobinemia, Sensitization, Potential Carcinogenicity.Acute Tox. 3 (Dermal/Oral), Skin Sens. 1, Muta. 2
Alcohol Moiety (Propan-1-ol)Irritation to mucous membranes, Flammability (if low MW).Eye Irrit. 2A, STOT SE 3 (Resp)

Personal Protective Equipment (PPE) Strategy

Hand Protection: The "Double-Barrier" Standard

Aromatic amines are lipophilic and can permeate standard disposable nitrile gloves in minutes. You must employ a Double-Gloving Protocol .

LayerMaterialSpecificationRationale
Inner Layer Laminate Film (e.g., Silver Shield® / 4H®)2.7 mil minimumImpermeable Barrier: Provides >480 min breakthrough time against aromatic amines.
Outer Layer Nitrile 5-8 mil (Extended Cuff)Mechanical Protection: Protects the fragile inner laminate glove from tears and provides grip.
Prohibited Latex / Thin Vinyl< 4 milHigh Permeability: Amines can permeate latex instantaneously.

Expert Insight: If dexterity is compromised by laminate gloves during micro-weighing (<10 mg), use Double-Thick Nitrile (total >10 mil) and change every 15 minutes. This is a calculated risk; laminate is always preferred.

Respiratory Protection[1][2][3]
  • Solid State (Powder/Crystals): Use a P100 (HEPA) particulate respirator or a powered air-purifying respirator (PAPR) if handling outside a fume hood (not recommended).

  • Solution/Reaction: If heating or using volatile solvents, use a Half-Face Respirator with Multi-Gas Cartridges (OV/AG/P100) .

    • Why? Aromatic amines have poor odor warning properties. You may be overexposed before you smell it.

Eye & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the splash risk of corrosive amines.

  • Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.

  • Footwear: Closed-toe, non-perforated leather or composite shoes.

Operational Workflow: From Storage to Disposal[4]

The following flowchart outlines the decision logic for handling this compound to minimize exposure vectors.

G Start Start: Material Retrieval CheckState Check Physical State Start->CheckState SolidHandling Solid Handling (Weighing/Transfer) CheckState->SolidHandling Powder/Crystal LiquidHandling Solution Handling (Reaction/Workup) CheckState->LiquidHandling Oil/Solution SolidHandling->LiquidHandling Dissolution Controls_Solid Engineering Control: Static-Dissipative Balance Enclosure PPE: P100 + Double Gloves SolidHandling->Controls_Solid Controls_Liquid Engineering Control: Fume Hood (Sash <18") PPE: Splash Goggles + Laminate Gloves LiquidHandling->Controls_Liquid Quench Quench/Cleanup (Acidify to pH <5) LiquidHandling->Quench Reaction Complete Waste Disposal: Segregated Organic Waste Quench->Waste

Figure 1: Operational safety logic flow.[1] Note the specific engineering controls required for solid vs. liquid states.

Step-by-Step Handling Protocol
Phase A: Weighing & Transfer (Highest Risk)
  • Preparation: Place a disposable balance mat or absorbent pad (plastic side down) in the balance enclosure.

  • Static Control: Use an ionizing fan. Aromatic amine salts can be electrostatic; "flying" powder is a major inhalation risk.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a weak acid solution (e.g., 1% HCl or Citric Acid) followed by ethanol. Rationale: The acid protonates the amine, converting it to a non-volatile, water-soluble salt.

Phase B: Reaction & Synthesis
  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can enhance skin permeation of amines.

  • Temperature: If heating >50°C, ensure the condenser is rated for the solvent's vapor pressure. Use a blast shield if the reaction scale >5g.

Phase C: Waste Disposal
  • Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides). Aromatic amines + Oxidizers = Fire/Explosion or Nitrosamine formation (carcinogenic).

  • Labeling: Clearly tag waste as "Contains Aromatic Amines - Toxic."

Emergency Response (Self-Validating Systems)

A "self-validating system" means the safety response is pre-staged before the work begins.

ScenarioImmediate ActionMechanism of Action
Skin Contact Drench & Soap (15 min) .[2][3][4] Do not use alcohol/solvent.Water removes bulk; soap emulsifies. Alcohol would drive the amine deeper into the dermis.
Eye Splash Eyewash Station (15 min) . Hold eyelids open.Physical removal.[5][2] Time is critical to prevent corneal opacity.
Spill (Solid) Cover with wet pad. Do not dry sweep.Wetting prevents dust generation. Scoop into hazardous waste.[6]
Spill (Liquid) Absorb with Vermiculite/Sand. Inert absorption. Do not use paper towels (combustible surface area).

Medical Surveillance Note: If chronic exposure is suspected, baseline methemoglobin levels should be monitored by Occupational Health.

References

  • National Institutes of Health (NIH) . Guidelines for Handling Aromatic Amines. Chemical Safety Guide. Retrieved from [Link]

  • American Chemical Society (ACS) . Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment: Glove Selection. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.